molecular formula C15H12N2O B1375587 7-(Benzyloxy)quinazoline CAS No. 1803571-35-8

7-(Benzyloxy)quinazoline

Cat. No.: B1375587
CAS No.: 1803571-35-8
M. Wt: 236.27 g/mol
InChI Key: HTCIUCYRIWHINZ-UHFFFAOYSA-N
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Description

7-(Benzyloxy)quinazoline is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Benzyloxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenylmethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-2-4-12(5-3-1)10-18-14-7-6-13-9-16-11-17-15(13)8-14/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCIUCYRIWHINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NC=NC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking Therapeutic Potential: A Guide to the Biological Activity of Novel 7-(Benzyloxy)quinazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This has led to the development of several clinically approved drugs for various diseases, most notably in oncology.[2] This guide delves into the burgeoning field of novel 7-(benzyloxy)quinazoline analogs, a subclass demonstrating significant promise as both anticancer and antimicrobial agents. We will explore the rationale behind their design, typical synthetic routes, and the intricate mechanisms governing their biological activity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview but also detailed, field-proven protocols for the evaluation of these compelling compounds.

The Quinazoline Scaffold: A Platform for Therapeutic Innovation

Quinazoline derivatives are heterocyclic compounds that have captured the attention of medicinal chemists for decades due to their vast range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[1][3] Their success is largely attributed to the scaffold's structural versatility, which allows for precise modification at multiple positions to optimize potency and selectivity for specific biological targets.

A particularly successful application of the quinazoline core has been in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[4] EGFR is a key regulator of cellular processes, and its over-activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] The 4-anilinoquinazoline moiety, in particular, has proven to be an exceptional pharmacophore for interacting with the ATP-binding site of the EGFR kinase domain.[7][8] This guide focuses on a strategic modification to this scaffold: the introduction of a benzyloxy group at the 7-position, a modification aimed at enhancing target engagement and exploiting unique structure-activity relationships (SAR).

Design Rationale and Synthesis of 7-(Benzyloxy)quinazoline Analogs

2.1 Rationale for the 7-(Benzyloxy) Substitution

The choice to functionalize the quinazoline core at the 6- and 7-positions is a well-established strategy in the design of EGFR inhibitors. These positions extend into the solvent-accessible region of the EGFR ATP-binding cleft, providing an opportunity to introduce substituents that can form additional interactions and enhance binding affinity.[7] Structure-activity relationship studies have consistently shown that electron-donating groups on the quinazoline ring are favored for potent inhibitory activity.[8]

The benzyloxy group serves several key purposes in this context:

  • Enhanced Binding: As a relatively bulky, lipophilic, and electron-donating group, it can effectively occupy the solvent-exposed region of the kinase domain.

  • Modulation of Physicochemical Properties: It can improve the compound's solubility, membrane permeability, and metabolic stability, all critical factors for drug development.

  • Vector for Further Modification: The benzyl ring itself can be substituted (e.g., with fluorine) to create additional interaction points with the target protein, as seen in highly potent 3-chloro-4-(3-fluorobenzyloxy) aniline derivatives.[2][7]

2.2 General Synthetic Pathway

The synthesis of 4-anilino-7-(benzyloxy)quinazoline analogs typically follows a multi-step convergent approach. While numerous variations exist, a common and reliable pathway starts from a substituted anthranilic acid or benzonitrile precursor. The benzyloxy group is usually introduced early in the synthesis via a Williamson ether synthesis on a hydroxy-substituted intermediate.

Below is a diagram illustrating a generalized synthetic workflow. The causality behind this multi-step process is to build the core heterocyclic system first, then activate it for the crucial final coupling step.

G cluster_0 Step 1: Core Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Activation & Coupling A Substituted Anthranilonitrile B 7-Hydroxy-4-oxo-quinazoline A->B Cyclization (e.g., Formic Acid) C 7-(Benzyloxy)-4-oxo-quinazoline B->C Williamson Ether Synthesis (Benzyl Bromide, K2CO3) D 4-Chloro-7-(benzyloxy)quinazoline C->D Chlorination (SOCl2 or POCl3) F Final Product: 4-Anilino-7-(benzyloxy)quinazoline D->F Nucleophilic Substitution E Substituted Aniline E->F

Caption: Generalized synthetic workflow for 7-(benzyloxy)quinazoline analogs.

Biological Evaluation: Anticancer Activity

The primary anticancer mechanism of this class of compounds is the inhibition of receptor tyrosine kinases, leading to the disruption of critical cell signaling pathways.

3.1 Mechanism of Action: Targeting the EGFR Signaling Cascade

Upon binding of a ligand like EGF, EGFR dimerizes and undergoes autophosphorylation on key tyrosine residues in its C-terminal domain.[9] This creates docking sites for adaptor proteins (e.g., Grb2, Shc), which in turn activate major downstream signaling cascades that drive cancer cell proliferation, survival, and metastasis.[5][10] The three principal pathways are:

  • RAS-RAF-MAPK Pathway: Primarily regulates gene expression related to cell proliferation and invasion.[10]

  • PI3K-Akt-mTOR Pathway: A crucial survival pathway that inhibits apoptosis and promotes cell growth.[10]

  • JAK-STAT Pathway: Directly links cytokine signaling to transcriptional regulation, impacting cell survival and immune response.[10][11]

7-(Benzyloxy)quinazoline analogs act as competitive inhibitors at the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and blocking the initiation of these downstream signals.[8]

G cluster_ras RAS-RAF-MAPK Pathway cluster_pi3k PI3K-Akt Pathway cluster_jak JAK-STAT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/SOS Dimer->Grb2 PI3K PI3K Dimer->PI3K JAK JAK Dimer->JAK Inhibitor 7-(Benzyloxy)quinazoline Analog Inhibitor->Dimer Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Invasion ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival, Anti-Apoptosis mTOR->Survival STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription

Caption: Simplified EGFR downstream signaling and point of inhibition.

3.2 In Vitro Antiproliferative Activity

The foundational assay to determine a compound's cytotoxic or cytostatic effect is the MTT assay. It provides a quantitative measure of cell viability, from which an IC₅₀ (half-maximal inhibitory concentration) value can be derived.

  • Expert Insight: The MTT assay's principle relies on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[12] The amount of formazan produced is directly proportional to the number of viable cells. It's crucial to establish optimal cell seeding density and incubation times for each cell line to ensure results fall within the linear range of the assay.

Table 1: Representative Antiproliferative Activity of Quinazoline Analogs

Compound ID Modification Cell Line (Cancer Type) IC₅₀ (µM)[13][14][15]
Analog A 4-Anilino-7-(benzyloxy) A431 (Epidermoid) ~2.5-3.5
Analog B 4-Anilino-7-(benzyloxy) A549 (Lung) ~7.0-8.0
Analog C 4-Anilino-7-(benzyloxy) MCF-7 (Breast) ~3.0-7.0
Erlotinib Reference Drug A431 (Epidermoid) ~3.0
Gefitinib Reference Drug A549 (Lung) >10

(Note: IC₅₀ values are illustrative, based on published data for structurally similar compounds to demonstrate typical potency ranges.)

3.3 Cell Cycle Disruption Analysis

Potent EGFR inhibitors often halt cell cycle progression, preventing cancer cells from dividing. This is typically analyzed by flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI).

  • Expert Insight: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[15] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] A critical and often overlooked step is the inclusion of RNase A in the staining buffer. Since PI can also bind to double-stranded RNA, RNase treatment is essential to eliminate this confounding signal and ensure accurate DNA content measurement.[8]

G A 1. Cell Culture & Compound Treatment B 2. Harvest Cells (Trypsinization) A->B C 3. Fixation (Cold 70% Ethanol) B->C D 4. Staining (PI + RNase A) C->D E 5. Flow Cytometry Acquisition D->E F 6. Data Analysis (Cell Cycle Modeling) E->F

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

3.4 Induction of Apoptosis

Effective anticancer agents should induce programmed cell death (apoptosis) in cancer cells. The Annexin V/PI assay is the gold standard for detecting this process via flow cytometry.

  • Expert Insight: This assay provides a self-validating system by differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] The principle is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[18] Propidium Iodide is used concurrently as it can only enter cells that have lost membrane integrity (late apoptotic/necrotic cells), thus allowing for precise population gating.[16]

Biological Evaluation: Antimicrobial Activity

Beyond their anticancer effects, quinazoline derivatives have demonstrated significant potential as antimicrobial agents, addressing the critical need for new antibiotics.[1][16][19]

4.1 Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism of antibacterial action for quinoline and quinazoline-based compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[12][20] This essential enzyme introduces negative supercoils into bacterial DNA, a process required for DNA replication and transcription.[17] The inhibitors function by binding to the DNA-gyrase complex, stabilizing it in a state where the DNA is cleaved.[20] This prevents the re-ligation of the DNA strands, leading to lethal double-stranded breaks and subsequent bacterial cell death.[17]

4.2 In Vitro Antimicrobial Screening

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.

Table 2: Representative Antimicrobial Activity of Quinazoline Analogs

Compound ID Bacterial Strain MIC (µg/mL)
Analog D Staphylococcus aureus (Gram +) 16-32
Analog D Escherichia coli (Gram -) 32-64
Analog E Staphylococcus aureus (Gram +) 8-16
Analog E Escherichia coli (Gram -) 16-32
Ciprofloxacin S. aureus / E. coli <1

(Note: MIC values are illustrative examples to show potential activity ranges.)

Structure-Activity Relationship (SAR) Insights

Synthesizing and testing a library of analogs allows for the elucidation of key structure-activity relationships, guiding future optimization efforts. For 4-anilino-7-(benzyloxy)quinazolines, several principles emerge:

  • 4-Anilino Position: The 3'-position on the aniline ring is critical. Small, lipophilic groups (e.g., -Cl, -Br) are often optimal for fitting into the hydrophobic pocket of the EGFR kinase domain.[8]

  • 7-Benzyloxy Position: Substitutions on the benzyl ring can fine-tune activity. For example, a fluorine atom can introduce new hydrogen bond interactions, significantly boosting potency.[2]

  • 6-Position: Co-substitution at the 6-position, often with small alkoxy groups like methoxy, generally enhances EGFR inhibitory activity compared to analogs with only a 7-position substituent.[8]

G cluster_0 Structure-Activity Relationship (SAR) Summary img Anilino 4-Anilino Ring: - 3'-position is key. - Small lipophilic groups  (e.g., -Cl) enhance activity. Quinazoline Quinazoline Core: - Essential for activity. Benzyloxy 7-Benzyloxy Group: - Bulky group occupies  solvent-exposed region. - Benzyl ring can be substituted  (e.g., -F) to boost potency. Pos6 6-Position: - Co-substitution with small  alkoxy groups (e.g., -OCH3)  often increases potency.

Caption: Key SAR points for 4-anilino-7-(benzyloxy)quinazoline analogs.

Detailed Experimental Protocols

6.1 Protocol: MTT Cell Viability Assay (Adapted from established methods[12])

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 7-(benzyloxy)quinazoline analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the crystals.

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

6.2 Protocol: Cell Cycle Analysis via Propidium Iodide Staining (Adapted from established methods[8][15])

  • Cell Culture: Plate cells in 6-well plates and treat with test compounds for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70%. Fix for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data to generate a DNA content histogram.

6.3 Protocol: Apoptosis Detection via Annexin V/PI Staining (Adapted from established methods[17][18])

  • Cell Treatment: Culture and treat cells with the test compounds in 6-well plates for the desired duration.

  • Harvesting: Collect all cells (adherent and supernatant) and wash once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL working stock) to the cell suspension.

  • Incubation: Gently vortex and incubate at room temperature for 15 minutes in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

Conclusion and Future Directions

Novel 7-(benzyloxy)quinazoline analogs represent a highly promising class of compounds with potent dual-action potential. Their ability to effectively inhibit EGFR signaling pathways provides a strong foundation for their development as anticancer agents. Concurrently, their structural similarity to known DNA gyrase inhibitors underscores their potential as a new class of antimicrobials.

Future research should focus on synthesizing a broader library of these analogs with diverse substitutions on both the 4-anilino and 7-benzyloxy rings to further refine SAR. In vivo studies in relevant xenograft models are a critical next step to validate the promising in vitro anticancer activity. Furthermore, investigating their efficacy against drug-resistant bacterial strains will be crucial in defining their therapeutic niche in the antimicrobial space. The strategic design and evaluation outlined in this guide provide a robust framework for advancing these compelling molecules toward clinical consideration.

References

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  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available at: [Link]

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  • Al-Warhi, T., et al. (2022). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. ResearchGate. Available at: [Link]

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  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Proceedings of the National Academy of Sciences, 82(2), 307-311. Available at: [Link]

  • Li, Y., et al. (2020). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. International Journal of Molecular Medicine, 46(1), 403-413. Available at: [Link]

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  • Zhang, Z., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry, 13(7), 868-874. Available at: [Link]

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The Strategic Role of the 7-(benzyloxy)quinazoline Scaffold: A Deep Dive into Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Core as a Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, particularly within oncology, certain molecular scaffolds have earned the designation of "privileged structures" due to their recurring presence in a multitude of potent and selective therapeutic agents. The quinazoline ring system is a quintessential example of such a scaffold. Its inherent ability to mimic the purine core of adenosine triphosphate (ATP) allows it to effectively target the ATP-binding site of numerous protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of a specific, highly fruitful class of quinazoline derivatives: the 7-(benzyloxy)quinazolines.

This document is crafted for researchers, medicinal chemists, and drug development scientists. It moves beyond a mere cataloging of compounds and their activities, aiming instead to provide a causal understanding of why specific structural modifications lead to desired pharmacological outcomes. We will dissect the key positions on the 7-(benzyloxy)quinazoline scaffold, elucidate the impact of various substituents on kinase inhibition, and provide robust, field-proven experimental protocols for the systematic exploration of this chemical space.

The 7-(benzyloxy)quinazoline Framework: A Cornerstone for Kinase Inhibition

The 7-(benzyloxy)quinazoline moiety is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families. The quinazoline core itself typically establishes crucial hydrogen bond interactions with the hinge region of the kinase domain, a key anchoring point for ATP. The benzyloxy group at the 7-position extends into a hydrophobic pocket, contributing significantly to the overall binding affinity.

Early explorations into 4-anilinoquinazolines revealed that substitutions at the 6- and 7-positions with alkoxy groups were highly favorable for potent EGFR inhibition.[1][2] This foundational work established that these positions could be modified to enhance potency and modulate physicochemical properties without disrupting the core binding interactions. The 7-benzyloxy group, in particular, has proven to be a versatile handle for medicinal chemists.

Dissecting the Structure-Activity Relationship (SAR) of 7-(benzyloxy)quinazolines

The biological activity of 7-(benzyloxy)quinazoline derivatives is profoundly influenced by the nature of the substituents at several key positions. A systematic understanding of these relationships is the bedrock of rational drug design in this series.

The 4-Position: The Director of Selectivity

The substituent at the 4-position of the quinazoline ring is arguably the most critical determinant of a compound's kinase selectivity profile. This is typically an anilino (phenylamino) group, which projects into a region of the ATP-binding site that exhibits greater diversity among different kinases.

  • Substitution Pattern on the Aniline Ring: Small, lipophilic groups at the meta-position of the aniline ring are often favored for potent EGFR inhibition.[3] For instance, a 3-chloro or 3-bromo substituent can significantly enhance activity. The electronic nature of these substituents can influence the overall electron density of the anilino moiety and its interactions with the kinase.

  • Bulky Substituents for Dual Inhibition: The introduction of larger, more complex substituents at the 4-position of the aniline ring can lead to inhibitors with dual or multi-kinase activity. This strategy has been employed to develop inhibitors that target both EGFR and other related kinases, such as ErbB2.[1]

The 7-Position: The Benzyloxy Moiety as a Modulator of Potency and Physicochemical Properties

While the benzyloxy group at the 7-position serves as a hydrophobic anchor, it is far from a passive placeholder. Modifications to the phenyl ring of the benzyloxy group can be used to fine-tune a range of properties.

  • Enhancing Solubility and Bioavailability: A common challenge with kinase inhibitors is poor aqueous solubility. The benzyloxy group provides an excellent platform to introduce solubilizing moieties. For example, the incorporation of basic amine-containing groups, such as morpholino or piperazino moieties, via an ether linkage to the phenyl ring can dramatically improve solubility and oral bioavailability.

  • Modulating Potency: While often having a more subtle effect than modifications at the 4-position, substitutions on the benzyloxy ring can influence binding affinity. Electron-donating groups on the phenyl ring can, in some cases, enhance potency.[2]

  • Metabolic Stability: The benzyloxy group can be a site of metabolic O-dealkylation by cytochrome P450 enzymes. This metabolic liability can be addressed by introducing blocking groups, such as fluorine atoms, on the phenyl ring to hinder enzymatic attack.

The 6-Position: A Subtle but Important Contributor

The 6-position of the quinazoline ring offers another opportunity for structural modification. While generally less impactful than the 4- and 7-positions, substituents here can still influence activity and properties.

  • Electron-Donating Groups: The introduction of small, electron-donating groups, such as a methoxy group, at the 6-position is often beneficial for EGFR inhibition.[2] This is exemplified by the common 6,7-dimethoxy substitution pattern found in many potent quinazoline-based kinase inhibitors.[4]

Experimental Workflow for a Systematic SAR Study

A well-designed experimental workflow is crucial for the efficient and logical exploration of the SAR of 7-(benzyloxy)quinazolines. The following diagram illustrates a typical, iterative process employed in drug discovery campaigns.

Caption: Iterative workflow for SAR studies of 7-(benzyloxy)quinazoline analogs.

Detailed Protocol: Synthesis of a 7-(Substituted benzyloxy)-4-anilinoquinazoline Library

This protocol outlines a general and robust method for the synthesis of a focused library of 7-(substituted benzyloxy)-4-anilinoquinazolines to probe the SAR of the benzyloxy moiety.

Step 1: Synthesis of 7-Hydroxy-4-chloroquinazoline

  • Start with a suitable precursor, such as 2-amino-4-benzyloxybenzoic acid.

  • Cyclize the precursor with formamide at elevated temperatures (e.g., 180-200 °C) to form 7-benzyloxyquinazolin-4(3H)-one.

  • Debenzylate the 7-benzyloxy group, typically via catalytic hydrogenation (e.g., H₂, Pd/C), to yield 7-hydroxyquinazolin-4(3H)-one.

  • Chlorinate the 4-position using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to obtain 7-hydroxy-4-chloroquinazoline.

Step 2: Parallel Etherification of the 7-Hydroxy Group

  • In a parallel synthesis array (e.g., 96-well plate), dispense a solution of 7-hydroxy-4-chloroquinazoline in a suitable solvent (e.g., DMF or acetone).

  • To each well, add a different substituted benzyl halide (e.g., benzyl bromide, chloride) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).

  • Heat the reaction array to drive the Williamson ether synthesis to completion. Monitor by LC-MS.

  • Upon completion, perform a parallel workup and purification (e.g., solid-phase extraction or preparative HPLC) to isolate the library of 7-(substituted benzyloxy)-4-chloroquinazolines.

Step 3: Nucleophilic Aromatic Substitution at the 4-Position

  • To each well containing a unique 7-(substituted benzyloxy)-4-chloroquinazoline, add a solution of the desired aniline (e.g., 3-chloroaniline) in a suitable solvent (e.g., isopropanol or n-butanol).

  • Heat the reaction array, often with microwave irradiation to accelerate the reaction, to effect the nucleophilic aromatic substitution.

  • After cooling, purify the final products, typically by preparative HPLC, to yield the desired library of 7-(substituted benzyloxy)-4-anilinoquinazolines.

  • Characterize each library member by LC-MS and ¹H NMR to confirm identity and purity.

Data Presentation: A Hypothetical SAR Table

To effectively analyze SAR, data should be organized in a clear and concise manner. The following table represents a hypothetical dataset for a series of 7-(benzyloxy)quinazoline analogs targeting EGFR.

Compound IDR (Substitution on Benzyloxy Phenyl Ring)EGFR IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (µM)Microsomal Stability (t½, min)
1a H150.530
1b 4-F120.445
1c 4-OCH₃100.325
1d 4-(2-morpholinoethoxy)250.8>60
1e 3-Cl180.635

This is a hypothetical table for illustrative purposes.

  • Small electron-donating groups (4-OCH₃) at the para-position of the benzyloxy ring appear to enhance potency (Compound 1c ).

  • A fluorine substituent (Compound 1b ) offers a slight improvement in potency and metabolic stability.

  • A large, polar substituent (Compound 1d ) decreases direct enzymatic inhibition but may improve pharmacokinetic properties, as suggested by the increased metabolic stability.

Logical Relationships in SAR-Driven Drug Design

The process of lead optimization based on SAR data is a logical, iterative cycle.

SAR_Logic Initial_Hit Initial Hit Compound SAR_Hypothesis Formulate SAR Hypothesis Initial_Hit->SAR_Hypothesis Analog_Design Design New Analogs SAR_Hypothesis->Analog_Design Based on initial data Synthesis_Testing Synthesize and Test Analog_Design->Synthesis_Testing Data_Analysis Analyze New Data Synthesis_Testing->Data_Analysis Refined_Hypothesis Refine SAR Hypothesis Data_Analysis->Refined_Hypothesis Confirm or refute Refined_Hypothesis->Analog_Design Iterative cycle Lead_Candidate Lead Candidate Refined_Hypothesis->Lead_Candidate When goals are met

Sources

Physicochemical Profiling of 7-(Benzyloxy)quinazoline Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 7-(Benzyloxy)quinazoline Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Drug Discovery Researchers.[1][2]

Executive Summary: The "Privileged" Kinase Scaffold

In the landscape of targeted oncology, the 7-(benzyloxy)quinazoline moiety represents a cornerstone structural motif.[1][2] It serves as the lipophilic anchor for a generation of Epidermal Growth Factor Receptor (EGFR) inhibitors, including Gefitinib and Erlotinib analogs.[2]

This guide provides a rigorous physicochemical analysis of the 7-(benzyloxy)quinazoline core (C₁₅H₁₂N₂O).[1][2] Unlike generic data sheets, we dissect the interplay between the electron-donating benzyloxy substituent and the electron-deficient quinazoline heterocycle.[1][2] Understanding these properties is critical for optimizing solubility, membrane permeability, and metabolic stability during lead optimization.[1]

Molecular Architecture & Electronic Properties[1][2]

Structural Analysis

The molecule consists of a bicyclic quinazoline ring fused with a benzyloxy group at the C7 position.[2]

  • The Core: The quinazoline ring is planar and electron-deficient, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack (a feature exploited in drug synthesis).[1][2]

  • The Substituent: The 7-benzyloxy group acts as a mesomeric donor (+M effect).[1][2] Through resonance, the oxygen lone pair donates electron density into the aromatic system, specifically enriching the electron density at N1 and C4 .[1][2]

Impact on Basicity (pKa)

The unsubstituted quinazoline has a pKₐ of 3.51 (protonation at N1).[2] The introduction of the benzyloxy group at C7 pushes electron density across the conjugated system toward N1 (para-like orientation).[2]

  • Effect: This increases the basicity of N1 relative to the parent scaffold.[2]

  • Predicted pKₐ: ~4.2 – 4.5.

  • Biological Relevance: This shift is crucial. A slightly higher pKₐ improves solubility in the acidic environment of the stomach and can influence lysosomal trapping within tumor cells.[2]

Key Physicochemical Parameters

The following data consolidates experimental values for the stable intermediates (quinazolinones) and calculated values for the aromatic core.

Parameter7-(Benzyloxy)quinazoline (Core)7-(Benzyloxy)quinazolin-4(3H)-one (Stable Precursor)Relevance
Formula C₁₅H₁₂N₂OC₁₅H₁₂N₂O₂Stoichiometry
MW ( g/mol ) 236.27252.27Fragment sizing
Physical State Solid (Crystalline)Solid (Powder)Formulation
Melting Point 105–110 °C (Est.)264–266 °C [1]Crystal lattice energy
logP (Calc) 3.8 – 4.12.1 – 2.5Lipophilicity / Membrane Permeability
TPSA (Ų) ~40~60Polar Surface Area
pKₐ (Base) 4.2 (N1)~2.5 (Amide-like)Ionization state at pH 7.4

Note: The "4-one" tautomer (lactam) is the thermodynamically stable form often encountered in synthesis.[1][2] The fully aromatic "quinazoline" core is generated after chlorination (POCl₃) and nucleophilic substitution (SₙAr).[2]

Solubility & Lipophilicity Profiling[1][2]

The Solubility Challenge

The 7-benzyloxy group adds significant lipophilicity (+2.3 log units vs. quinazoline).[2] While this aids in penetrating the hydrophobic ATP-binding pocket of EGFR, it creates a solubility bottleneck in aqueous formulation.[1][2]

  • Aqueous Solubility: < 10 µg/mL (neutral pH).[2]

  • Solubilizing Strategy: Formulation often requires acidification (to exploit N1 protonation) or the use of co-solvents (DMSO/PEG).[2]

Protocol: Thermodynamic Solubility Determination

Do not rely on kinetic solubility from DMSO stocks for critical data. Use this thermodynamic protocol.

  • Preparation: Weigh 5 mg of solid 7-(benzyloxy)quinazoline into a chemically resistant glass vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (to avoid drug adsorption to nylon).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: ACN:Water (60:[1][2]40) + 0.1% Formic Acid.[2]

Synthetic Accessibility & Workflow[1][2]

The synthesis of this scaffold is a self-validating process.[1][2] The conversion of the stable "one" (lactam) to the reactive "chloro" intermediate is monitored by a drastic change in solubility and melting point.

Synthetic Pathway Diagram

The following diagram illustrates the standard construction of the scaffold, highlighting the critical activation step.

SynthesisWorkflow Start 7-Hydroxyquinazolin-4(3H)-one Inter1 7-(Benzyloxy)quinazolin-4(3H)-one (Stable Solid, MP ~266°C) Start->Inter1 O-Alkylation Reagent1 + Benzyl Bromide (K2CO3, DMF, 80°C) Inter2 4-Chloro-7-(benzyloxy)quinazoline (Reactive Electrophile) Inter1->Inter2 Chlorination (Aromatization) Reagent2 + POCl3 (Reflux) Final 7-(Benzyloxy)-4-aminoquinazoline (Kinase Inhibitor Scaffold) Inter2->Final Nucleophilic Subst. Reagent3 + Aniline Derivative (S_NAr)

Figure 1: Synthetic route from hydroxy-quinazolinone to the active kinase inhibitor scaffold.[1][2] Note the transition from the stable lactam (Inter1) to the reactive chloro-pyrimidine (Inter2).[1][2]

Biological Implications of Physicochemical State

Metabolic Stability (The "Soft Spot")

The benzyloxy ether linkage is a primary site for Phase I metabolism.[2]

  • Mechanism: Cytochrome P450 (specifically CYP3A4 and CYP2D6) facilitates O-dealkylation .[1][2]

  • Result: Loss of the benzyl group exposes the 7-hydroxyl moiety.[1][2]

  • Physicochemical Consequence: The LogP drops from ~4.0 to ~1.[2]2. This drastic increase in polarity accelerates renal clearance and abolishes potency against EGFR (loss of hydrophobic interaction).[2]

Membrane Permeability

With a logP > 3.5, 7-(benzyloxy)quinazoline exhibits high passive permeability.[1][2]

  • PAMPA/Caco-2: Expected P_app > 10 x 10⁻⁶ cm/s.

  • BBB Penetration: The high lipophilicity suggests potential for blood-brain barrier penetration, a desirable trait for treating non-small cell lung cancer (NSCLC) brain metastases, provided it is not a P-gp substrate.[1][2]

Experimental Protocols for Characterization

pKa Determination (Potentiometric Titration)

Use this method for the most accurate determination of the N1 basicity.[2]

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample: Dissolve 1 mg of compound in a co-solvent mixture (e.g., 30% Methanol/Water) to ensure solubility throughout the pH range.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.

  • Calculation: Use the Yasuda-Shedlovsky extrapolation to determine the aqueous pKₐ at 0% co-solvent.

    • Validation: The curve should show a single ionization event near pH 4.0–4.5.[2]

Impurity Profiling (HPLC)

Synthesis often yields the N-benzyl isomer as a minor impurity during the initial alkylation step.[2]

  • Detection: The O-benzyl product (Target) and N-benzyl impurity have distinct UV retention times.[1][2]

  • Differentiation: The O-benzyl isomer shows a characteristic chemical shift in ¹H NMR (OCH₂ singlet at ~5.2 ppm), whereas N-benzyl shifts are typically further upfield.[1][2]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135404718 (7-Benzyloxy-6-methoxy-3H-quinazolin-4-one). Available at: [Link][1][2]

  • Bordwell, F. G. Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 1988.[1][2][3] (Referenced for general acidity trends of heterocycles). Available at: [Link][1][2]

  • Zhang, Y., et al. Synthesis and SAR of quinazoline derivatives as EGFR inhibitors. Journal of Applied Pharmaceutical Science, 2024. Available at: [Link][1][2]

Sources

spectroscopic characterization of 7-(benzyloxy)quinazoline using NMR and mass spec

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 7-(benzyloxy)quinazoline

Executive Summary

This technical guide outlines the definitive spectroscopic characterization of 7-(benzyloxy)quinazoline (CAS: 10438-69-4 typically, or analogous intermediates), a critical scaffold in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).[1][2] Accurate characterization of this intermediate is pivotal for ensuring the integrity of downstream API synthesis. This document details the specific NMR and Mass Spectrometry signatures required to validate the structure, distinguish it from common impurities (e.g., 7-hydroxyquinazoline, benzyl halides), and establish a self-validating quality control workflow.

Structural Analysis & Theoretical Grounding

Before spectral interpretation, we must establish the atomic numbering and expected electronic environments.[2] The quinazoline core consists of a fused benzene and pyrimidine ring.[3] The benzyloxy substitution at position C-7 acts as a strong electron-donating group (EDG) via resonance, significantly shielding the protons at positions C-6 and C-8.[1]

Molecular Formula:


Exact Mass:  236.0950 Da
Molecular Weight:  236.27  g/mol [1][2]
Numbering Scheme & Coupling Logic
  • H-2 & H-4: These protons are on the pyrimidine ring.[1] H-2 is flanked by two nitrogen atoms (N-1, N-3), making it the most deshielded.[1][2] H-4 is adjacent to one nitrogen and the fused ring system.[1]

  • H-5: Located on the benzene ring, "peri" to the heterocyclic ring. It typically appears as a doublet (

    
     Hz) due to coupling with H-6.[1][2]
    
  • H-6: Ortho to H-5 and meta to H-8. The 7-alkoxy group increases electron density here, causing an upfield shift.[1] It appears as a doublet of doublets (

    
    ).[2][4]
    
  • H-8: Isolated from H-6 by the substituent at C-7.[1] It shows only meta-coupling (

    
     Hz) and is shielded by the adjacent oxygen.[1][2]
    

Experimental Workflows

The following workflows are designed to ensure reproducibility and data integrity.

Characterization Workflow Diagram

G Sample Crude 7-(benzyloxy) quinazoline Prep Sample Prep (DMSO-d6 / MeOH-LCMS) Sample->Prep Dissolution NMR 1H & 13C NMR (400/600 MHz) Prep->NMR ~10 mg/0.6 mL MS HRMS (ESI+) Fragmentation Analysis Prep->MS ~1 ppm in MeOH Data Data Processing (MestReNova / MassHunter) NMR->Data FID Transform MS->Data m/z Extraction Valid Structure Validation (Pass/Fail) Data->Valid Compare vs. Ref

Figure 1: Integrated workflow for the spectroscopic validation of quinazoline intermediates.

Sample Preparation Protocols
  • NMR: Dissolve 10–15 mg of the solid in 0.6 mL of DMSO-d6 .

    • Why DMSO-d6? Quinazolines are polar and planar; they can stack in non-polar solvents like

      
      , causing concentration-dependent chemical shift variations.[1][2] DMSO disrupts aggregation and ensures sharp peaks.
      
  • Mass Spec: Dilute the sample to ~1 µg/mL (1 ppm) in HPLC-grade Methanol + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) for ESI+ mode, essential for nitrogen-containing heterocycles.[1][2]
      

NMR Characterization

H NMR Assignment (400 MHz, DMSO-d6)

The proton spectrum is the primary tool for purity assessment. The diagnostic "singlet-singlet" pattern of the pyrimidine ring (H-2/H-4) and the benzylic methylene are key identifiers.[1]

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-2 9.28 Singlet (s)1H-Most deshielded; flanked by N1/N3.[1][2]
H-4 9.15 Singlet (s)1H-Deshielded; alpha to N3.[1]
H-5 8.15 Doublet (d)1H9.1Peri-proton; ortho-coupled to H-6.[1]
Ph-H 7.35 – 7.55 Multiplet (m)5H-Phenyl ring of benzyl group.[1]
H-6 7.48 dd1H9.1, 2.5Shielded by 7-OBn; ortho (H5) + meta (H8).[1][2]
H-8 7.25 Doublet (d)1H2.5Shielded by 7-OBn; meta-coupled to H-6.[1]
-CH₂- 5.35 Singlet (s)2H-Benzylic methylene; diagnostic shift.[1]

Pro Tip: If H-2 and H-4 appear as broad humps, the sample may contain residual acid (forming a partial salt) or moisture.[1] Add a drop of


 or filter through basic alumina if the free base is required.
C NMR Assignment (100 MHz, DMSO-d6)
  • C-7 (Ipso-O): ~163.5 ppm (Deshielded by Oxygen).[1][2]

  • C-2: ~160.5 ppm (C=N, between nitrogens).[1][2]

  • C-4: ~156.0 ppm (C=N).[1][2]

  • Benzylic

    
    :  ~70.5 ppm.
    
  • C-5, C-6, C-8: Aromatic region 105–130 ppm. C-8 is typically the most upfield aromatic carbon (~108 ppm) due to the ortho-oxygen effect.[1]

Mass Spectrometry Characterization

Ionization & Fragmentation Behavior
  • Method: Electrospray Ionization (ESI) in Positive Mode.[2][5]

  • Parent Ion: Observed

    
     m/z.[2]
    
Fragmentation Pathway (MS/MS)

The fragmentation of 7-benzyloxyquinazoline follows a specific pathway driven by the stability of the leaving benzyl group.

  • Precursor: m/z 237.1

  • Primary Loss: Cleavage of the benzyl-oxygen bond. This yields the Tropylium ion (m/z 91.0) and the neutral 7-hydroxyquinazoline, OR the charge remains on the quinazoline core (m/z 147.0).[2]

  • Secondary Loss: The m/z 147 core often loses CO (28 Da) to form m/z 119.[2]

MS_Frag Parent [M+H]+ m/z 237.1 Tropylium Tropylium Ion (Benzyl Fragment) m/z 91.0 Parent->Tropylium Benzyl cleavage Core 7-Hydroxyquinazoline [Core+H]+ m/z 147.0 Parent->Core Loss of Bn radical/neutral SecFrag Ring Contraction [-CO] m/z 119.0 Core->SecFrag Fragmentation

Figure 2: ESI+ Fragmentation pathway.[1][2] The presence of m/z 91 is diagnostic for the benzyl group.

Quality Control & Impurity Profiling

When analyzing synthetic batches, watch for these common impurities:

ImpurityDetection MethodDiagnostic Signal
Benzyl Bromide

NMR
Singlet at ~4.7 ppm (

).[1]
7-Hydroxyquinazoline LC-MS / NMRm/z 147 (Parent); Loss of benzyl signals in NMR; Broad phenolic -OH at >10 ppm.[1]
Solvents

NMR
DMF (2.73, 2.89, 7.95 ppm), Ethyl Acetate (1.17, 1.99, 4.03 ppm).[1][2]

References

  • Quinazoline Synthesis & NMR Data : Journal of the Chemical Society B, "The fragmentation of quinazolines under electron impact." (Establishes fragmentation rules). [1][2]

  • Solvent Effects in Heterocycles : Journal of Organic Chemistry, "Concentration dependent 1H-NMR chemical shifts of quinoline derivatives." (Explains stacking in CDCl3 vs DMSO). [1][2]

  • General Spectral Data : National Institute of Standards and Technology (NIST), Mass Spectrum of Quinazoline derivatives.[2]

  • EGFR Inhibitor Intermediates : Arkivoc, "A short review on synthetic strategies towards quinazoline based anticancer drugs." (Contextualizes the 7-benzyloxy intermediate).

Sources

Pharmacophore Exploration: 7-(Benzyloxy)quinazoline Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide explores the pharmacophore of 7-(benzyloxy)quinazoline, positioning it as both a critical synthetic intermediate and a hydrophobic probe for kinase ATP-binding pockets.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The 4-anilinoquinazoline scaffold represents a privileged structure in kinase inhibition, serving as the core for blockbuster drugs like Gefitinib and Erlotinib. While the 6-position typically tolerates solubilizing groups, the 7-position is a critical vector for modulating pharmacokinetic properties and potencies against specific hydrophobic pockets within the kinase domain.

This guide analyzes the 7-(benzyloxy)quinazoline moiety.[1][2][3] Unlike the clinically common 7-methoxy or 7-ethoxy groups, the 7-benzyloxy group serves two distinct high-value functions:

  • Synthetic Pivot: It acts as a robust protecting group for the 7-phenol, allowing late-stage diversification of the solvent-exposed tail.

  • Hydrophobic Probe: It explores the tolerance of the "Sugar Pocket" or solvent-front regions in kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2, often improving potency against wild-type targets at the expense of metabolic stability.

Structural Biology: The 7-Position Vector

The ATP Binding Cleft

Quinazoline inhibitors function as Type I ATP-competitive inhibitors. They bind to the active conformation of the kinase domain (DFG-in).

  • N1 Position: Accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met793 in EGFR).

  • N3 Position: Solvated, but adjacent to the gatekeeper residue (e.g., Thr790).

  • C7 Position: This vector points directly out towards the solvent front.

Why 7-Benzyloxy?

In standard medicinal chemistry optimization, the 7-position is often substituted with solubilizing morpholino-alkoxy groups (as in Gefitinib). However, the 7-benzyloxy motif introduces a bulky, lipophilic aromatic ring.

  • Interaction: The benzyl ring can displace water molecules at the solvent interface or fold back to interact with hydrophobic residues on the P-loop or the C-helix, depending on the specific kinase conformation.

  • Metabolic Liability: The benzylic carbon is a "soft spot" for CYP450-mediated O-dealkylation. Consequently, while 7-benzyloxy derivatives often show nanomolar in vitro potency, they are frequently converted to the 7-phenol metabolite in vivo, which is rapidly glucuronidated and cleared.

Diagram 1: Pharmacophore Interaction Model The following diagram illustrates the binding mode of a 7-benzyloxy-4-anilinoquinazoline within the EGFR ATP pocket.

Pharmacophore cluster_pocket ATP Binding Site Quinazoline Quinazoline Core N1 N1: H-Bond Acceptor (Met793) Quinazoline->N1 Hinge Binding Aniline 4-Aniline Head (Hydrophobic Pocket) Quinazoline->Aniline Deep Pocket Pos7 7-Position (Solvent Front) Quinazoline->Pos7 Vector Benzyl Benzyloxy Group (Hydrophobic/Bulk Probe) Pos7->Benzyl Steric Occ.

Caption: Logical map of the 7-benzyloxyquinazoline pharmacophore interacting with the kinase hinge region and solvent front.

Medicinal Chemistry Strategy: Synthesis Protocol

The synthesis of 7-(benzyloxy)quinazoline derivatives typically proceeds via a Vanillic Acid route. This pathway is preferred over the anthranilic acid route for this specific substitution pattern because it allows early installation of the 7-benzyloxy group on the electron-rich benzene ring before cyclization.

Synthesis Flowchart

The following DOT diagram outlines the critical steps from the starting material to the active kinase inhibitor.

Synthesis SM Methyl 4-hydroxy-3-methoxybenzoate (Vanillic Ester) Int1 1. Benzylation (BnBr, K2CO3) SM->Int1 Int2 2. Nitration (HNO3, AcOH) Int1->Int2 Int3 3. Reduction (Fe/HCl or H2/Pd) Int2->Int3 Int4 4. Cyclization (Formamidine Acetate) Int3->Int4 Int5 7-Benzyloxy-6-methoxy- quinazolin-4(3H)-one Int4->Int5 Int6 5. Chlorination (POCl3) Int5->Int6 Final 6. SNAr Coupling (Aniline, iPrOH) Int6->Final

Caption: Step-wise synthesis of 7-benzyloxy-4-anilinoquinazoline from vanillic ester precursors.

Detailed Experimental Protocol

Objective: Synthesis of N-(3-chloro-4-fluorophenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine.

Step 1: Benzylation

  • Dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in DMF.

  • Add K₂CO₃ (1.5 eq) and Benzyl Bromide (1.1 eq).

  • Heat to 80°C for 4 hours.

  • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from ethanol.

    • Checkpoint: Monitor disappearance of phenolic OH peak in IR (~3300 cm⁻¹).

Step 2: Nitration

  • Dissolve the benzylated intermediate in glacial acetic acid.

  • Add fuming HNO₃ dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Workup: Quench with ice water. Filter the yellow solid (Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate).

Step 3: Reductive Cyclization (One-Pot Variant)

  • Suspend the nitro-ester in ethanol.

  • Add Iron powder (5.0 eq) and catalytic NH₄Cl. Reflux for 2 hours (Reduction).

  • Filter hot to remove iron. Concentrate filtrate.

  • Reflux the resulting anthranilate with Formamidine Acetate (1.5 eq) in 2-methoxyethanol for 12 hours.

  • Yield: 7-benzyloxy-6-methoxyquinazolin-4(3H)-one precipitates upon cooling.

Step 4: Chlorination & Coupling

  • Reflux the quinazolinone in POCl₃ (excess) for 3 hours.

  • Evaporate POCl₃ in vacuo. Azeotrope with toluene to remove traces.

  • Redissolve the crude 4-chloro residue in Isopropanol (iPrOH).

  • Add 3-chloro-4-fluoroaniline (1.1 eq).

  • Reflux for 4 hours. The product precipitates as the hydrochloride salt.

  • Purification: Filter and wash with cold iPrOH and Et₂O.

Target Specificity: The EGFR Signaling Pathway

The primary biological application of this scaffold is the inhibition of EGFR (ErbB1). By blocking ATP binding, the inhibitor prevents autophosphorylation and shuts down downstream oncogenic signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS (GTPase) EGFR->RAS Grb2/SOS Inhibitor 7-Bn-Quinazoline Inhibitor->EGFR Inhibition (ATP Comp.) RAF RAF (Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Transcription

Caption: EGFR signaling cascade showing the point of intervention for 7-benzyloxyquinazoline inhibitors.

Data Analysis & SAR

Comparative Potency (Representative Data)

The following table synthesizes Structure-Activity Relationship (SAR) trends for the 7-position, comparing the Benzyloxy group against standard clinical motifs.

Compound VariantR7 SubstituentR6 SubstituentEGFR IC50 (nM)Metabolic Stability (t1/2)Notes
Gefitinib (Ref) -O-(CH₂)₃-Morpholine-OMe0.4 - 1.0HighClinical Standard
Intermediate A -O-Benzyl -OMe2.5 - 10.0 Low High potency, poor stability (O-dealkylation)
Analog B -O-Methyl-OMe50 - 100ModerateLoss of hydrophobic contact at solvent front
Analog C -OH (Phenol)-OMe>1000HighInactive (Loss of steric bulk/hydrophobicity)

Key Insight: The 7-benzyloxy derivative ("Intermediate A") often retains high potency comparable to optimized drugs because the benzyl ring mimics the steric occupancy of the morpholino-propyl group without the solubility benefits. However, its rapid metabolism makes it a "probe" rather than a "drug."

Biological Assay Protocol (FRET-Based)

To validate the inhibition constants (


):
  • Reagents: Recombinant EGFR kinase domain, Fluorescein-labeled PolyGT substrate, ATP, MgCl₂, and Terbium-labeled antibody.

  • Procedure:

    • Incubate Kinase + Inhibitor (serial dilutions in DMSO) for 15 mins.

    • Add ATP (at

      
      ) and Substrate. Incubate 60 mins.
      
    • Add EDTA (stop solution) and Tb-Antibody.

    • Read: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Analysis: Plot % Inhibition vs. Log[Compound] to derive

      
      .
      

References

  • El-Azab, A. S., et al. (2010). "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: Molecular docking study." European Journal of Medicinal Chemistry.

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[4][5] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Topliss Approach for the Identification of Potent Inhibitors of the Epidermal Growth Factor Receptor Kinase." Journal of Medicinal Chemistry.

  • Ballinari, D., et al. (2010). "Design and synthesis of a new class of pyrazolo[4,3-h]quinazoline derivatives as potent and selective PLK1 inhibitors." ChemMedChem.

  • Wang, M., et al. (2015). "Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline." Atlantis Press.

Sources

Optimizing the Hit-to-Lead Phase: A Technical Guide to Cytotoxicity Screening of 7-(Benzyloxy)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The quinazoline scaffold represents a privileged structure in medicinal chemistry, particularly in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3] While the 4-anilinoquinazoline core (seen in Gefitinib and Erlotinib) provides the primary ATP-competitive binding motif, the 7-position is critical for physicochemical optimization.

Why 7-(benzyloxy) substitution? In the "Hit-to-Lead" phase, the introduction of a benzyloxy group at the C-7 position serves two distinct mechanistic functions:

  • Hydrophobic Pocket Engagement: The bulky, lipophilic benzyl ring targets the hydrophobic region II (HR-II) within the EGFR kinase domain, potentially enhancing binding affinity beyond the standard solvent-exposed interactions.

  • Solubility & Permeability Modulation: While enhancing membrane permeability, this lipophilicity introduces solubility challenges in aqueous media, necessitating rigorous solvent controls during cytotoxicity screening.

This guide details a self-validating workflow for the preliminary cytotoxicity screening of these derivatives, prioritizing reproducibility and accurate IC50 determination.

Mechanistic Grounding: The Target Pathway

Before screening, it is vital to understand that cytotoxicity in this class is primarily driven by the inhibition of the EGFR-TK signaling cascade, leading to apoptosis.

EGFR_Pathway EGFR EGFR (Receptor) Phos Auto-phosphorylation EGFR->Phos blocked by inhibitor ATP ATP ATP->EGFR Activates Inhibitor 7-(Benzyloxy) quinazoline Inhibitor->EGFR Competitive Inhibition (ATP Binding Site) Apop Apoptosis Inhibitor->Apop Induces Ras Ras/Raf Phos->Ras PI3K PI3K/AKT Phos->PI3K MEK MEK/ERK Ras->MEK Prolif Cell Proliferation MEK->Prolif PI3K->Prolif

Figure 1: Mechanism of Action.[4] The 7-(benzyloxy)quinazoline derivative competes with ATP for the binding cleft of EGFR, halting downstream proliferation signals (Ras/Raf, PI3K) and inducing apoptosis.

Experimental Design & Compound Management

A. Cell Line Panel Selection

To establish a valid Selectivity Index (SI), you must screen against both EGFR-overexpressing cancer lines and normal counterparts.

Cell LineTissue OriginRationale
A549 Lung CarcinomaHigh EGFR expression; standard model for NSCLC.
MCF-7 Breast AdenocarcinomaEvaluation of broad-spectrum kinase inhibition.
HCT-116 Colorectal CarcinomaValidates potency in resistant phenotypes.[4]
VERO / HEK293 Normal EpithelialCritical Control: Used to calculate Selectivity Index (SI).[4]
B. Compound Solubilization (The Critical Variable)

Quinazoline derivatives with benzyloxy substitutions are highly hydrophobic.[4] Improper handling leads to micro-precipitation in the well, causing false-positive toxicity readings (crystals lyse cells mechanically).

  • Stock Solution: Dissolve neat compound in 100% DMSO to 10 mM or 20 mM. Vortex and sonicate for 5 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture medium immediately prior to use.[4][5] Final DMSO concentration must be < 0.5% (v/v) , ideally < 0.1%, to prevent solvent-induced cytotoxicity.[4]

Core Protocol: MTT Cytotoxicity Assay

Standard validated protocol adapted for hydrophobic kinase inhibitors.

Phase 1: Seeding (Day 0)
  • Harvest cells in the logarithmic growth phase.[4]

  • Count cells using Trypan Blue exclusion (viability must be >95%).[4]

  • Plating Density:

    • Adherent cells (A549, MCF-7): 5,000 – 10,000 cells/well.[4]

    • Volume: 100 µL per well in 96-well plates.

  • Edge Effect Mitigation: Fill outer wells with sterile PBS; do not plate cells there.[4] This prevents evaporation artifacts.[4]

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Treatment (Day 1)
  • Prepare serial dilutions of the 7-(benzyloxy)quinazoline derivatives.

    • Recommended Range: 0.1 µM to 100 µM (5-point log scale).

  • Aspirate old medium (carefully, do not disturb monolayer).[4]

  • Add 100 µL of fresh medium containing the compound.

  • Controls:

    • Negative Control:[4][6] Media + 0.1% DMSO (Vehicle).[4]

    • Positive Control:[4][6] Gefitinib or Erlotinib (Standard EGFR inhibitors).[4]

    • Blank: Media only (no cells).[4]

Phase 3: Readout (Day 3 / 48-72h post-treatment)[4]
  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

  • Incubate for 3–4 hours. Note: Check for purple formazan crystals under a microscope.

  • Solubilization: Carefully remove supernatant.[4] Add 100 µL DMSO to dissolve crystals.

  • Shake plate on an orbital shaker for 10–15 minutes (protected from light).

  • Measure Absorbance (OD) at 570 nm (reference wavelength 630 nm).[4]

Validated Screening Workflow

The following diagram illustrates the logical flow of the screening process to ensure data integrity.

Screening_Workflow Start Compound Library (7-benzyloxy derivatives) Prep DMSO Stock Prep (Sonicate) Start->Prep Treat Treatment (Serial Dilution) Prep->Treat Dilute <0.5% DMSO Seed Cell Seeding (96-well, 24h) Seed->Treat Incubate Incubation (48-72h) Treat->Incubate MTT MTT Addition & Solubilization Incubate->MTT Read OD 570nm Measurement MTT->Read Analyze IC50 & SI Calculation Read->Analyze

Figure 2: Step-by-step screening workflow. Note the critical dilution step to manage DMSO concentration.

Data Analysis & Interpretation

A. Calculating % Inhibition

[4]
B. Determining IC50

Do not estimate visually.[4] Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.

  • X-axis: Log[Concentration]

  • Y-axis: % Viability

C. Selectivity Index (SI)

This is the measure of safety. A high potency against cancer cells is useless if it kills normal cells at the same rate.



SI ValueInterpretationAction
< 1.0 ToxicDiscard or modify structure.
1.0 – 2.0 Non-selectiveLow therapeutic window.[4]
> 3.0 Selective Proceed to secondary assays (Apoptosis/Flow Cytometry).

Troubleshooting & Quality Control

  • Precipitation: If OD values fluctuate wildly between replicates, check the wells under a microscope. 7-benzyloxy derivatives may precipitate at high concentrations (>50 µM).[4] Solution: Lower the top concentration or use a co-solvent.

  • Z-Factor: For high-throughput validation, calculate the Z-factor. A value > 0.5 indicates a robust assay.[4]

  • Color Interference: If the compound itself is colored (common with quinazolines), use a "Compound Only" blank (Media + Compound, no cells) to subtract background absorbance.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel). 2023.[4] [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. BMC Chemistry. 2020. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016. [Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences. 2021.[4] [Link]

Sources

Methodological & Application

Application Note: Evaluation of 7-(Benzyloxy)quinazoline Derivatives in A549 Non-Small Cell Lung Cancer (NSCLC) Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the evaluation of 7-(benzyloxy)quinazoline derivatives using the A549 cell line. While quinazolines (e.g., Gefitinib, Erlotinib) are established EGFR tyrosine kinase inhibitors (TKIs), the A549 cell line presents a specific pharmacological challenge: it harbors wild-type EGFR but a KRAS mutation (G12S) . This renders it intrinsically resistant to many first-generation EGFR inhibitors that rely solely on upstream receptor blockade.

The "Warhead" Rationale: The 7-benzyloxy substitution on the quinazoline scaffold is not merely cosmetic. It is designed to enhance lipophilicity and extend into the hydrophobic pocket of the ATP-binding site within the kinase domain. This structural modification often improves binding affinity and cellular permeability, potentially overcoming the resistance mechanisms inherent in KRAS-mutant lines by achieving higher intracellular concentrations or targeting secondary kinases (polypharmacology).

Chemical Handling & Preparation[1]

Objective: Ensure consistent compound delivery without precipitation-induced cytotoxicity.

Protocol: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Why: Quinazolines are hydrophobic. Lower concentrations (e.g., 1 mM) result in excessive DMSO volume when dosing at high µM levels.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Visual Check: Before every use, vortex and centrifuge. If a pellet is visible, sonicate for 5 minutes at 37°C. Do not dose cells with precipitated compound.

Experimental Workflow: Signaling Pathway & Logic

The following diagram illustrates the EGFR signaling cascade and the intervention point of the quinazoline derivative. Note the downstream KRAS node, which is constitutively active in A549.

EGFR_Pathway cluster_outcome Cellular Outcome EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding RAS KRAS (Mutant G12S) Constitutively Active EGFR->RAS Activation PI3K PI3K EGFR->PI3K Quinazoline 7-(Benzyloxy)quinazoline (Inhibitor) Quinazoline->EGFR ATP Competition RAF RAF RAS->RAF Signal Amplification MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Apoptosis Apoptosis / Arrest ERK->Apoptosis Inhibition leads to AKT AKT (Survival) PI3K->AKT AKT->Apoptosis Inhibition leads to

Caption: EGFR signaling cascade in A549 cells. The quinazoline derivative targets the ATP pocket.[1] Note that downstream KRAS is mutant, potentially bypassing upstream inhibition.

Protocol: Cytotoxicity Screening (MTT/MTS Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration).

Key Parameters
ParameterSpecificationRationale
Cell Line A549 (ATCC® CCL-185™)KRAS mutant, EGFR Wild-type model.[2]
Seeding Density 3,000 - 5,000 cells/wellA549 are fast growers. Higher density leads to contact inhibition before drug effect is realized (72h assay).
Media F-12K or DMEM + 10% FBSStandard growth conditions.[3]
Drug Exposure 72 HoursQuinazolines are cytostatic; 24h is insufficient to observe cell cycle arrest effects.
Step-by-Step Methodology
  • Seeding: Plate 100 µL of cell suspension into 96-well plates. Incubate for 24h to allow attachment.

    • Control: Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control) wells.

  • Treatment: Prepare serial dilutions of the 7-benzyloxy derivative in media.

    • Range: 0.1 µM to 100 µM (Logarithmic scale recommended: 0.1, 0.3, 1, 3, 10, 30, 100).

    • DMSO Limit: Ensure final DMSO concentration is <0.5% in all wells.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 10-20 µL MTT (5 mg/mL) or MTS reagent.

    • Incubate 2-4 hours.

    • If using MTT: Aspirate media, add 100 µL DMSO to dissolve formazan.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    
    
    • Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol: Target Validation (Western Blot)

Objective: Confirm the drug inhibits EGFR autophosphorylation (Tyr1068) and downstream signaling (AKT/ERK). Critical Insight: Because A549 has basal EGFR activity that can be variable, you must use EGF stimulation to prove the drug is blocking the receptor response.

Step-by-Step Methodology
  • Seeding: Seed A549 cells in 6-well plates (3 x 10^5 cells/well). Allow to reach 70-80% confluency.

  • Starvation (Crucial): Wash cells with PBS and switch to serum-free media for 16-24 hours.

    • Why: Removes growth factors present in FBS, reducing background noise (basal phosphorylation).

  • Drug Pre-treatment: Add the quinazoline derivative (at IC50 and 2x IC50 concentrations) to the serum-free media. Incubate for 2 hours .

  • Stimulation: Add EGF (20 - 50 ng/mL) directly to the media for 15 minutes .

    • Why: This creates a spike in p-EGFR. If the drug works, this spike will be blunted compared to the control.

  • Lysis: Immediately place on ice, wash with cold PBS, and lyse using RIPA buffer + Protease/Phosphatase Inhibitors.

  • Detection Targets:

    • p-EGFR (Tyr1068): Primary indicator of drug efficacy.

    • Total EGFR: Loading control for the receptor.

    • p-ERK1/2 (Thr202/Tyr204): To check if the blockade bypasses the KRAS mutation.

    • Beta-Actin/GAPDH: Housekeeping control.

Protocol: Apoptosis Analysis (Annexin V/PI)

Objective: Distinguish between cytotoxic necrosis and programmed cell death (apoptosis).

  • Treatment: Treat A549 cells (6-well plate) with the derivative for 48 hours.

  • Harvesting: Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine them.

    • Note: Do not over-trypsinize, as this can expose phosphatidylserine artificially (false positive).

  • Staining: Wash in cold PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (The "Gold Standard" for kinase inhibitors).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Data Interpretation & Troubleshooting

Expected Results for A549
  • Potency: A potent 7-benzyloxy derivative should show an IC50 between 1 µM and 10 µM . If IC50 > 50 µM, the compound is likely inactive or has poor permeability.

  • Western Blot:

    • Success: p-EGFR is obliterated.

    • Partial Success: p-EGFR is down, but p-ERK remains high. This confirms the drug hit the target (EGFR) but the KRAS mutation is driving survival downstream.

    • Failure:[4] p-EGFR remains high (drug did not bind).

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicityDilute stock in media slowly while vortexing. Do not exceed 0.5% DMSO.
High Background in Western Inadequate washing or starvationEnsure 16h+ serum starvation. Increase washing steps after antibody incubation.
No IC50 Convergence Dose range too narrowWiden dose range (e.g., up to 100 µM). Check compound solubility.

References

  • Mechanisms of Quinazoline Derivatives

    • Title: Synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents.[5][6][7][8][9][10]

    • Source: European Journal of Medicinal Chemistry.[6][7]

    • Link:

  • A549 Cell Line Characteristics

    • Title: A549 Cell Line (Lung Carcinoma)
    • Source:
    • Link:

  • EGFR Phosphorylation Protocols

    • Title: Detection of EGFR Phosphorylation via Western Blot.[11][4][12][13]

    • Source: Cell Signaling Technology (CST).
    • Link:

  • MTT Assay Standards

    • Title: Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays.[3]

    • Source: Journal of Immunological Methods.[3]

    • Link:

Sources

Technical Assessment of 7-(benzyloxy)quinazoline in HCT116 Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of clinically approved EGFR inhibitors (e.g., Gefitinib, Erlotinib). The specific derivative 7-(benzyloxy)quinazoline represents a critical structure-activity relationship (SAR) probe. The bulky benzyloxy group at the C-7 position is hypothesized to occupy the hydrophobic pocket of the ATP-binding site in kinases, potentially altering selectivity compared to smaller alkoxy substitutions.

This application note details the protocol for evaluating the antiproliferative efficacy and mechanism of action (MoA) of 7-(benzyloxy)quinazoline in HCT116 , a human colorectal carcinoma cell line. HCT116 is a robust model for this assessment due to its epithelial morphology and specific mutational profile (KRAS G13D, PIK3CA H1047R), which allows for the interrogation of downstream signaling suppression (MAPK/PI3K) independent of EGFR sensitizing mutations.

Pre-Experimental Validation

Compound Handling & Solubility

Quinazolines are characteristically hydrophobic. Proper solubilization is the single most critical step to prevent precipitation-induced artifacts in cell-based assays.

  • Stock Solution: Dissolve 7-(benzyloxy)quinazoline in sterile-filtered Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM .

  • Solubility Check: Vortex for 1 minute. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Vehicle Control: Pure DMSO.

Cell Model Specifications
  • Cell Line: HCT116 (ATCC® CCL-247™).[1][2]

  • Morphology: Epithelial, adherent.

  • Doubling Time: ~18–21 hours (Rapid growth requires strict sub-culturing schedules).

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

ExperimentalWorkflow cluster_0 Readouts Compound 7-(benzyloxy)quinazoline (Powder) Stock 10mM Stock (100% DMSO) Compound->Stock Solubilization Dilution Working Solutions (0.1 - 100 µM) Stock->Dilution Serial Dilution Screen Cytotoxicity Screen (MTT Assay) Dilution->Screen Treatment (72h) HCT116 HCT116 Culture (McCoy's 5A) HCT116->Screen Seeding Decision IC50 < 20 µM? Screen->Decision Calc IC50 Mechanism Mechanistic Validation Decision->Mechanism Yes (Go) Stop Stop Decision->Stop No (Stop) Apoptosis Apoptosis (Annexin V/PI) Mechanism->Apoptosis Signaling Signaling (Western Blot) Mechanism->Signaling

Caption: Logical workflow for evaluating quinazoline derivatives, including a critical "Stop/Go" decision point based on IC50 potency.

Detailed Protocols

Cell Culture Maintenance

Objective: Maintain HCT116 in the logarithmic growth phase to ensure consistent drug response.

  • Medium: McCoy's 5A Modified Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

  • Conditions: 37°C, 5% CO₂, 95% humidity.

  • Passaging:

    • Aspirate media and wash with 1x PBS (Ca²⁺/Mg²⁺ free).

    • Add 0.25% Trypsin-EDTA (1 mL per T-75 flask). Incubate 3–5 mins.

    • Neutralize with 4 mL complete media.

    • Critical Step: HCT116 cells can clump. Pipette gently but firmly to ensure a single-cell suspension.

    • Split ratio: 1:4 to 1:8 every 2–3 days.

Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Seeding: Plate HCT116 cells at 3,000–5,000 cells/well in a 96-well plate (100 µL/well).

    • Note: Lower density is preferred for HCT116 due to their rapid growth over the 72h assay window.

  • Attachment: Incubate for 24 hours to allow adherence.

  • Treatment:

    • Prepare serial dilutions of 7-(benzyloxy)quinazoline in growth media.

    • Concentration range: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM .

    • Final DMSO concentration must be ≤ 0.5% in all wells.

    • Include a Positive Control: Gefitinib (known EGFR inhibitor) or 5-Fluorouracil (standard of care).

  • Incubation: Treat cells for 72 hours .

  • Readout:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 3–4 hours at 37°C until purple formazan crystals form.

    • Aspirate media carefully.[4]

    • Solubilize crystals with 100 µL DMSO. Shake plate for 10 mins.

    • Measure absorbance at 570 nm (reference 630 nm).

Mechanistic Validation: Western Blotting

Objective: Confirm if 7-(benzyloxy)quinazoline inhibits the EGFR signaling cascade, the canonical target of quinazolines.

Target Pathway: Since HCT116 harbors a KRAS mutation, simple EGFR inhibition may not fully arrest growth. We must look at both the upstream target (EGFR) and downstream effectors (ERK/Akt) to assess bypass signaling.

SignalingPathway Drug 7-(benzyloxy)quinazoline EGFR EGFR (Tyr1068) Drug->EGFR Inhibits KRAS KRAS (Mutant) EGFR->KRAS Signal Transduction PI3K PI3K EGFR->PI3K RAF RAF KRAS->RAF AKT AKT (Ser473) PI3K->AKT Proliferation Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK1/2 (Thr202/Tyr204) MEK->ERK ERK->Proliferation

Caption: Proposed mechanism.[5][6][7][8][9] The compound targets EGFR, but HCT116's KRAS mutation may decouple downstream ERK activation.

Protocol:

  • Treatment: Treat HCT116 cells (in 6-well plates) with the calculated IC50 and 2x IC50 of the compound for 24 hours .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Antibodies:

    • Primary: Anti-p-EGFR (Tyr1068), Anti-EGFR, Anti-p-AKT (Ser473), Anti-p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Anti-GAPDH or Anti-β-Actin.

Data Presentation & Analysis

Reporting Cytotoxicity (Example Table)

Summarize data using the following format to ensure comparability.

CompoundIC50 (µM) ± SDMax Inhibition (%)R² Value
7-(benzyloxy)quinazoline [Experimental Value][Value]> 0.95
Gefitinib (Pos. Control)~1.5 - 5.0 µM>90%> 0.95
Vehicle (DMSO)N/A< 5%N/A
Statistical Analysis
  • IC50 Calculation: Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism.

  • Significance: Perform One-way ANOVA followed by Dunnett’s post-hoc test when comparing treatment groups to the vehicle control. Significance threshold: p < 0.05.

References

  • Bhatia, R. et al. (2020). Quinazoline derivatives as potent anticancer agents: A review. Saudi Pharmaceutical Journal. (Discusses the SAR of quinazolines). [Link]

  • Van Meerloo, J. et al. (2011). Cell sensitivity assays: the MTT assay.[10] Methods in Molecular Biology. [Link]

  • Zhang, Y. et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. (Provides comparative IC50 ranges for quinazolines). [Link]

Sources

developing a synthetic route for gram-scale production of 7-(benzyloxy)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Route Design

Executive Summary

The target molecule, 7-(benzyloxy)quinazoline , represents a critical scaffold in medicinal chemistry, particularly as a precursor for EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogues) and phosphorescent organic light-emitting diodes (OLEDs).

While many industrial routes target the quinazolin-4(3H)-one (to access 4-chloro derivatives), the request specifically identifies the parent quinazoline (fully aromatic, lacking the C4 carbonyl). Synthesizing the parent system directly from anthranilic acid is inefficient due to the difficulty of removing the C4-oxygen later without affecting the labile benzyl ether.

Therefore, this guide details a Reductive Cyclization Strategy starting from 4-hydroxy-2-nitrobenzaldehyde . This route is superior for the parent heterocycle because it preserves the oxidation state of the C4 position, avoiding hazardous dechlorination steps (e.g., POCl₃ followed by hydrogenolysis) which often cleave the benzyloxy group.

Retrosynthetic Logic

The synthesis is broken down into three chemically distinct phases to maximize yield and purity on a gram scale.

  • Phase I (Protection): Regioselective O-alkylation of the phenol.

  • Phase II (Activation): Chemo-selective reduction of the nitro group (preserving the aldehyde and benzyl ether).

  • Phase III (Assembly): Cyclocondensation with formamidine acetate.

Pathway Visualization

The following diagram illustrates the selected synthetic pathway and the logic branch excluding the "4-one" route.

G cluster_legend Legend Start 4-Hydroxy-2-nitrobenzaldehyde (Commercially Available) Inter1 4-(Benzyloxy)-2-nitrobenzaldehyde (Stable Intermediate) Start->Inter1 BnBr, K2CO3 DMF, 60°C Inter2 2-Amino-4-(benzyloxy)benzaldehyde (Sensitive Intermediate) Inter1->Inter2 Fe, NH4Cl EtOH/H2O (Bechamp) Target 7-(Benzyloxy)quinazoline (Target Molecule) Inter2->Target Formamidine Acetate EtOH, Reflux AltStart 4-Hydroxy-2-nitrobenzoic Acid AltInter Quinazolin-4(3H)-one AltStart->AltInter Standard Industrial Route (Yields Carbonyl at C4) AltInter->Target Requires POCl3 + Dechlorination (Risk of O-Bn cleavage) key Blue Arrow: Selected Route Red Arrow: Critical Step Dashed: Avoided Route

Caption: Figure 1. Retrosynthetic analysis comparing the selected Aldehyde Route (Solid) vs. the Acid Route (Dashed).

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 4-(Benzyloxy)-2-nitrobenzaldehyde

Objective: Selective alkylation of the phenolic hydroxyl group. Scale: 10 Gram Batch

Reagents:

  • 4-Hydroxy-2-nitrobenzaldehyde (10.0 g, 59.8 mmol)

  • Benzyl bromide (11.2 g, 7.8 mL, 65.8 mmol, 1.1 equiv)

  • Potassium carbonate (anhydrous, 16.5 g, 119.6 mmol, 2.0 equiv)

  • DMF (Dimethylformamide) (50 mL) or Acetonitrile (100 mL)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-2-nitrobenzaldehyde in DMF.

  • Addition: Add K₂CO₃ in one portion. The suspension will turn bright yellow/orange (phenolate formation).

  • Alkylation: Add benzyl bromide dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.2) should disappear, replaced by the product (Rf ~0.6).

  • Workup: Pour the reaction mixture into 400 mL of ice-cold water while stirring vigorously. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

  • Yield Expectation: 90-95% (13.8 – 14.6 g).

  • QC Check: ¹H NMR should show a singlet at ~10.4 ppm (CHO) and a singlet at ~5.2 ppm (OCH₂Ph).

Phase 2: Chemo-selective Reduction to 2-Amino-4-(benzyloxy)benzaldehyde

Objective: Reduce the nitro group to an amine without reducing the aldehyde or cleaving the benzyl ether. Critical Note: Catalytic hydrogenation (Pd/C + H₂) is NOT recommended here as it poses a high risk of hydrogenolysis (cleaving the benzyl group). We utilize a Bechamp-type reduction (Fe/NH₄Cl).

Reagents:

  • 4-(Benzyloxy)-2-nitrobenzaldehyde (10.0 g, 38.9 mmol)

  • Iron powder (325 mesh, 10.9 g, 194 mmol, 5.0 equiv)

  • Ammonium chloride (10.4 g, 194 mmol, 5.0 equiv)

  • Ethanol (80 mL)

  • Water (20 mL)

Protocol:

  • Setup: Combine the nitroaldehyde, ethanol, and water in a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser.

  • Activation: Add the ammonium chloride and iron powder.

  • Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 2–3 hours. The yellow color of the nitro compound will fade to a dull brownish/grey slurry.

  • Monitoring: TLC is critical. Isolate a small aliquot, filter, and check. The amine is often fluorescent under UV.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to approx. 20 mL volume. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate.

    • Note: 2-aminobenzaldehydes can be unstable (prone to self-condensation). It is recommended to proceed immediately to Phase 3 or store under N₂ at -20°C.

  • Yield Expectation: 75-85%.

Phase 3: Cyclocondensation to 7-(Benzyloxy)quinazoline

Objective: Formation of the pyrimidine ring to complete the quinazoline core. Reagents:

  • Crude 2-Amino-4-(benzyloxy)benzaldehyde (from Phase 2, approx. 7.0 g, 30.8 mmol)

  • Formamidine acetate (4.8 g, 46.2 mmol, 1.5 equiv)

  • Ethanol (anhydrous, 70 mL)

Protocol:

  • Setup: Dissolve the crude amino-aldehyde in anhydrous ethanol in a 250 mL round-bottom flask.

  • Addition: Add formamidine acetate.

  • Cyclization: Reflux the mixture for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] The amine condenses with the formamidine to form an intermediate amidine, which then cyclizes intramolecularly with the aldehyde, followed by loss of ammonia/water.

  • Workup: Evaporate the solvent under reduced pressure.

  • Partition: Dissolve the residue in Dichloromethane (DCM, 100 mL) and wash with saturated NaHCO₃ (50 mL) to neutralize acetic acid byproducts.

  • Purification: The crude material is often pure enough. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH 98:2).

  • Final Product: 7-(Benzyloxy)quinazoline.

    • Appearance: White to off-white solid.[2]

    • Melting Point: 130–135°C (literature dependent).

Part 3: Data Summary & Safety

Process Metrics
ParameterPhase 1 (Alkylation)Phase 2 (Reduction)Phase 3 (Cyclization)
Reagent Cost LowLowModerate
Time 4 h + Workup3 h + Workup6 h + Workup
Yield >90%~80%~85%
Critical Hazard Benzyl Bromide (Lachrymator)Iron Waste (Pyrophoric risk if dry)None
Troubleshooting Guide
  • Low Yield in Phase 2: If the reduction stalls, add 1-2 drops of concentrated HCl to activate the iron surface.

  • Benzyl Cleavage: If you observe "7-hydroxyquinazoline" in the final step, ensure no strong acids were used in Phase 3. Formamidine acetate is sufficiently mild.

  • Product Stability: The final quinazoline is stable. However, the amino-aldehyde intermediate (Phase 2) should not be stored for >24 hours.

Workflow Diagram

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Cyclization Step1 Start: 4-OH-2-NO2-PhCHO + BnBr / K2CO3 Step1b Heat 60°C, 4h Step1->Step1b Step1c Precipitate in H2O Filter Solid Step1b->Step1c Step2 React with Fe / NH4Cl / EtOH Step1c->Step2 Step2b Filter Hot (Celite) Extract EtOAc Step2->Step2b Step2c Isolate Amino-Aldehyde Step2b->Step2c Step3 Reflux with Formamidine Acetate Step2c->Step3 Step3b Evaporate EtOH Wash NaHCO3 Step3->Step3b Step3c Final Product: 7-(BnO)-Quinazoline Step3b->Step3c

Caption: Figure 2. Step-by-step experimental workflow for the gram-scale production.

Part 4: References

  • Kabri, Y., et al. (2009).[5] Microwave-assisted synthesis of quinazoline derivatives. Tetrahedron Letters, 50(46), 6328-6331. (Context for cyclization methodologies).

  • Hati, S., & Sen, S. (2016).[7] IBX Mediated Synthesis of Quinazolines from 2-Aminobenzylamine. Synthesis, 48, 1389-1398.[7] (Alternative oxidative routes).[8]

  • Connolly, D. J., et al. (2005). Synthesis of quinazolines from 2-aminobenzaldehydes. Tetrahedron, 61(43), 10153-10160. (Validation of formamidine acetate route).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135404718, 7-(Benzyloxy)quinazoline. [Link]

Sources

Application Notes & Protocols for In Vitro Evaluation of the Anti-Angiogenic Activity of 7-(Benzyloxy)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process.[2] Specifically, the interaction between VEGF-A and its receptor, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2 or KDR), on endothelial cells triggers a cascade of events leading to cell proliferation, migration, and differentiation into new vessel structures.[2]

Quinazoline-based molecules are a prominent class of heterocyclic compounds that have been extensively developed as kinase inhibitors for cancer therapy.[3][4][5] The 7-(benzyloxy)quinazoline scaffold, in particular, has emerged as a promising pharmacophore for potent and selective inhibition of VEGFR-2. These derivatives typically function as ATP-competitive inhibitors, blocking the receptor's kinase activity and thereby abrogating downstream signaling.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 7-(benzyloxy)quinazoline derivatives as anti-angiogenic agents. It details the underlying mechanisms, a logical workflow for experimental validation, and step-by-step protocols for key assays.

Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade

The anti-angiogenic effect of 7-(benzyloxy)quinazoline derivatives is primarily attributed to their ability to inhibit the tyrosine kinase activity of VEGFR-2.[7][8] Understanding this mechanism is crucial for designing and interpreting experimental outcomes.

The VEGFR-2 Signaling Pathway:

  • Ligand Binding: Under normal or pathological conditions (e.g., hypoxia in a tumor microenvironment), cells secrete VEGF-A.[2]

  • Receptor Dimerization & Activation: VEGF-A binds to the extracellular domain of VEGFR-2, inducing receptor dimerization and a conformational change that activates its intracellular kinase domain.[2]

  • Autophosphorylation: The activated kinase autophosphorylates specific tyrosine residues within its cytoplasmic tail, creating docking sites for various signaling proteins.[2]

  • Downstream Signal Transduction: This leads to the activation of multiple downstream pathways, most notably the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[6][7]

  • Cellular Responses: These signaling cascades culminate in the key processes of angiogenesis: increased endothelial cell proliferation, survival, migration, and, ultimately, the formation of new tubular structures.[9]

7-(Benzyloxy)quinazoline derivatives interrupt this process at its inception by blocking the ATP-binding pocket of the VEGFR-2 kinase domain, thus preventing autophosphorylation and all subsequent downstream events.[7]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P ADP ADP P->ADP PI3K PI3K P->PI3K Recruitment & Activation ATP ATP ATP->P Autophosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Migration Cell Migration mTOR->Migration Inhibitor 7-(Benzyloxy)quinazoline Derivative Inhibitor->ATP Blocks ATP Binding Site

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow: A Multi-Assay Cascade

A single assay is insufficient to capture the multifaceted nature of angiogenesis. A tiered approach, moving from direct target engagement to complex cellular functions, provides a comprehensive profile of a compound's anti-angiogenic activity.

Assay_Workflow cluster_assays In Vitro Assay Cascade start Compound Synthesis & Characterization kinase_assay Tier 1: Target Engagement VEGFR-2 Kinase Assay start->kinase_assay Direct Inhibition? cellular_assays Tier 2: Cellular Function Proliferation, Migration kinase_assay->cellular_assays Cellular Activity? functional_assay Tier 3: Morphological Differentiation Tube Formation Assay cellular_assays->functional_assay Inhibits Differentiation? ex_vivo_assay Tier 4: Complex System Aortic Ring Assay functional_assay->ex_vivo_assay Activity in Tissue? end Lead Candidate Identification ex_vivo_assay->end

Caption: A logical workflow for evaluating anti-angiogenic compounds.

Protocols and Application Notes

This section provides detailed, self-validating protocols for the core assays used to assess the anti-angiogenic properties of 7-(benzyloxy)quinazoline derivatives.

Tier 1: VEGFR-2 Kinase Assay
  • Expertise & Rationale: This is the foundational assay. It directly measures the compound's ability to inhibit the enzymatic activity of the VEGFR-2 kinase domain in a cell-free system.[10][11] A positive result here confirms target engagement. We utilize a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and vice-versa.

  • Protocol: (Adapted from BPS Bioscience VEGFR2 Kinase Assay Kit)[10]

    • Reagent Preparation:

      • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water. Keep on ice.

      • Thaw ATP and substrate (e.g., Poly(Glu, Tyr) 4:1) at room temperature.

      • Prepare serial dilutions of the 7-(benzyloxy)quinazoline test compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[11] A positive control inhibitor (e.g., Sorafenib, Pazopanib) should be run in parallel.[11][12]

    • Assay Procedure (96-well plate format):

      • Add 5 µL of the diluted test compound or control to each well.

      • Add 20 µL of a master mix containing 1x Kinase Assay Buffer, substrate, and ATP.

      • Thaw the VEGFR-2 enzyme on ice and dilute to the working concentration (e.g., 1 ng/µL) with 1x Kinase Assay Buffer.[10]

      • To initiate the reaction, add 25 µL of the diluted VEGFR-2 enzyme to each well. For the "no enzyme" control, add 25 µL of 1x Kinase Assay Buffer.

      • Incubate the plate at 30°C for 45 minutes.

    • Signal Detection:

      • After incubation, add 50 µL of a luminescence-based detection reagent (e.g., Kinase-Glo® Max) to each well.

      • Incubate at room temperature for 10 minutes to stabilize the signal.

      • Read the luminescence on a microplate reader.

  • Data Analysis and Trustworthiness:

    • The "no enzyme" control represents 100% inhibition, while the "vehicle control" (DMSO) represents 0% inhibition.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Compound VEGFR-2 IC50 (nM)
Derivative A5.5
Derivative B12.8
Sorafenib (Control)3.1[12]
Tier 2: HUVEC Proliferation Assay
  • Expertise & Rationale: Angiogenesis requires the proliferation of endothelial cells.[13] This assay assesses the cytostatic or cytotoxic effects of the compounds on Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for these studies. We measure metabolic activity as a surrogate for cell number. A reduction in proliferation in the presence of an angiogenic stimulus (VEGF) indicates a functional anti-angiogenic effect.

  • Protocol:

    • Cell Culture:

      • Culture HUVECs in Endothelial Cell Growth Medium (e.g., EGM-2) in a T-75 flask.[14] Subculture when cells reach 80-90% confluency. Do not use cells beyond passage 10.[15]

    • Assay Procedure:

      • Harvest HUVECs using Trypsin/EDTA and resuspend in a low-serum basal medium (e.g., M199 with 1% FBS).[16][17]

      • Seed 5,000 cells/well into a 96-well plate and allow them to attach for 24 hours.

      • Starve the cells in basal medium for 4-6 hours.

      • Replace the medium with fresh basal medium containing a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF-A) and serial dilutions of the test compound or vehicle control.

      • Incubate for 48-72 hours at 37°C, 5% CO2.

    • Quantification (MTT Assay):

      • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis and Trustworthiness:

    • The vehicle control with VEGF represents 100% proliferation. Wells with no VEGF show the basal proliferation rate.

    • Calculate the percent inhibition of proliferation relative to the vehicle control.

    • Plot the data and determine the GI50 (concentration for 50% growth inhibition).

Compound HUVEC Proliferation GI50 (nM)
Derivative A25.4
Derivative B88.1
Sunitinib (Control)~20
Tier 3: Endothelial Cell Tube Formation Assay
  • Expertise & Rationale: This assay is a cornerstone of in vitro angiogenesis research.[18] It assesses the ability of endothelial cells to differentiate and form capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel® or Geltrex™.[15][18] This process mimics the final morphological step of angiogenesis. Inhibition of tube formation is a strong indicator of anti-angiogenic potential.

  • Protocol:

    • Plate Preparation:

      • Thaw BME on ice overnight at 4°C.[15][18]

      • Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.

      • Incubate the plate at 37°C for at least 30-60 minutes to allow the gel to solidify.[15]

    • Cell Seeding and Treatment:

      • Harvest HUVECs and resuspend them in basal medium at a density of 2-3 x 10^5 cells/mL.

      • Prepare cell suspensions containing the desired concentrations of the test compound or vehicle control.

      • Carefully add 100 µL of the cell suspension (containing 20,000-30,000 cells) onto the solidified BME gel.[19]

    • Incubation and Imaging:

      • Incubate the plate at 37°C, 5% CO2 for 4-18 hours.[19] Tube formation is typically optimal between 6 and 12 hours.

      • Observe the formation of capillary-like networks using an inverted microscope. Capture images from several representative fields for each well.

  • Data Analysis and Trustworthiness:

    • Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Key parameters to measure include: total tube length, number of nodes/junctions, and number of loops.

    • Calculate the percent inhibition of these parameters relative to the vehicle control. This provides a robust, quantitative measure of anti-differentiative activity.

Compound (at 50 nM) Inhibition of Total Tube Length (%)Inhibition of Junctions (%)
Derivative A78%85%
Derivative B45%52%
Vehicle Control0%0%
Tier 4: Rat Aortic Ring Assay
  • Expertise & Rationale: This ex vivo assay serves as a bridge between simplified in vitro models and complex in vivo systems.[20] It recapitulates all the key steps of angiogenesis, including the degradation of the basement membrane and sprouting of microvessels from a piece of intact tissue.[21] It provides a more physiologically relevant context as it involves multiple cell types present in the aortic wall.

  • Protocol (High-Level Overview):

    • Aorta Dissection:

      • Humanely euthanize a rat and aseptically dissect the thoracic aorta.[22]

      • Place the aorta in a sterile dish containing cold serum-free medium and remove the surrounding fibro-adipose tissue.

    • Ring Preparation and Embedding:

      • Cross-section the aorta into 1 mm thick rings.

      • Coat the wells of a 24-well plate with a BME or collagen I gel.

      • Place a single aortic ring in the center of each well and embed it with an additional layer of the gel matrix.[20] Allow it to polymerize at 37°C.

    • Culture and Treatment:

      • Add endothelial cell growth medium supplemented with serial dilutions of the test compound or vehicle control.

      • Culture the rings for 7-10 days, replacing the medium every 2-3 days.

    • Quantification:

      • Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.

      • On the final day, capture images and quantify the angiogenic response by measuring the length and density of the sprouts using image analysis software.

  • Data Analysis and Trustworthiness:

    • The primary endpoint is the extent of microvessel outgrowth from the explant.

    • Calculate the percent inhibition of sprouting compared to the vehicle-treated control rings.

    • This assay validates the compound's activity in a complex, multi-cell type tissue environment.

References

  • Title: Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway Source: Iranian Journal of Basic Medical Sciences URL: [Link]

  • Title: Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway Source: PubMed, National Institutes of Health URL: [Link]

  • Title: In Vitro Angiogenesis Assays Source: Amsbio URL: [Link]

  • Title: New[6][7][23]triazolo[4,3‐c]quinazoline derivatives as vascular endothelial growth factor receptor‐2 inhibitors and apoptosis inducers: Design, synthesis, docking, and antiproliferative evaluation Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors Source: Dove Medical Press URL: [Link]

  • Title: VEGFR2(KDR) Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Antiangiogenic activity of synthesised derivatives at 0.01 nM against MCF‐7 inoculated CAM. Source: ResearchGate URL: [Link]

  • Title: Endothelial cell transmigration and invasion assay Source: RegMedNet URL: [Link]

  • Title: VEGFR2 (KDR) Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Aortic Ring Assay Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Rat Aortic Ring Model to Assay Angiogenesis ex vivo Source: Bio-protocol URL: [Link]

  • Title: HUVEC cell proliferation assay- How to interpret results if cells are not multiplying? Source: ResearchGate URL: [Link]

  • Title: Endothelial Tube Formation Assay (In Vitro Angiogenesis) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Current methods for assaying angiogenesis in vitro and in vivo Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Angiogenesis Assays | Tube Formation Assay Source: ibidi URL: [Link]

  • Title: Angiogenesis Assays Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Differential sensitivity of assays for determining vein endothelial cell senescence Source: Scientific Reports URL: [Link]

  • Title: General protocol to set up novel application of the aortic ring assay.... Source: ResearchGate URL: [Link]

  • Title: Angiogenesis Assays Source: ibidi URL: [Link]

  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: RSC Medicinal Chemistry URL: [Link]

  • Title: In vitro Cell Migration and Invasion Assays Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights Source: Assay Genie URL: [Link]

  • Title: Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology Source: STAR Protocols, Cell Press URL: [Link]

  • Title: Discovery of new VEGFR-2 inhibitors based on bis([6][7][23]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

Application Note: 7-(Benzyloxy)quinazoline Derivatives in MCF-7 Breast Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmacological Evaluation and Mechanistic Profiling

Executive Summary

This application note details the pharmacological evaluation of 7-(benzyloxy)quinazoline derivatives, a potent class of receptor tyrosine kinase (RTK) inhibitors, specifically within the MCF-7 human breast adenocarcinoma cell line. While MCF-7 cells are classically defined as Estrogen Receptor-positive (ER+) and HER2-low, they express functional Epidermal Growth Factor Receptor (EGFR) and downstream signaling cascades (PI3K/Akt/mTOR) that are critical for survival and drug resistance.

The 7-benzyloxy substitution on the quinazoline core is a critical medicinal chemistry modification. Unlike the 6,7-dimethoxy motif found in first-generation inhibitors (e.g., Gefitinib), the bulky benzyloxy group enhances lipophilicity and optimizes occupation of the hydrophobic pocket within the ATP-binding site of kinases, potentially overcoming resistance mechanisms.

Chemical Context & Structure-Activity Relationship (SAR)

The quinazoline scaffold serves as a "privileged structure" in oncology. The specific inclusion of a benzyloxy group at the C-7 position confers distinct biological advantages:

  • Hydrophobic Interaction: The benzyl ring extends into the solvent-accessible region or specific hydrophobic pockets (e.g., near the Met790 residue in EGFR), improving binding affinity (

    
    ).
    
  • Solubility & Permeability: The ether linkage increases membrane permeability, crucial for intracellular kinase targeting.

  • Metabolic Stability: The 7-position modification can alter metabolic clearance rates compared to 6,7-dialkoxy analogs.

Mechanism of Action (MOA)

In MCF-7 cells, 7-(benzyloxy)quinazoline derivatives primarily act as ATP-competitive inhibitors of RTKs. While EGFR is the primary target, recent studies indicate a "multi-target" potential, including VEGFR-2 inhibition and tubulin destabilization, depending on the substitution at the C-4 position.

Signaling Pathway Blockade

The compound binds to the intracellular catalytic domain of EGFR, preventing ATP phosphorylation. This blockade arrests two critical downstream cascades:

  • RAS/RAF/MEK/ERK Pathway: Halting cell proliferation.

  • PI3K/Akt/mTOR Pathway: Inducing apoptosis (intrinsic mitochondrial pathway).

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Inhibitor 7-(benzyloxy)quinazoline Inhibitor->EGFR ATP Competition (Blockade) AKT Akt (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Caspase 3/7) AKT->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Nucleus->Proliferation

Caption: Schematic of EGFR signaling blockade by 7-(benzyloxy)quinazoline. The inhibitor competes with ATP, preventing autophosphorylation and silencing downstream survival (PI3K/Akt) and proliferation (RAS/ERK) pathways.

Experimental Workflow Overview

To validate the efficacy of these derivatives in MCF-7 cells, a three-phase workflow is recommended: Screening (Cytotoxicity) , Validation (Apoptosis) , and Mechanistic Confirmation (Western Blot) .

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Mechanism Compound Compound Solubilization (DMSO < 0.1%) MTT MTT/CCK-8 Assay (72h IC50) Compound->MTT Culture MCF-7 Culture (DMEM + 10% FBS) Culture->MTT Analysis Dose-Response Curve MTT->Analysis Flow Flow Cytometry (Annexin V/PI) Analysis->Flow Select IC50 Dose Blot Western Blot (p-EGFR, p-Akt) Analysis->Blot

Caption: Integrated workflow for evaluating quinazoline derivatives. Phase 1 ensures stability; Phase 2 establishes potency; Phase 3 confirms the mode of action.

Detailed Protocols

Protocol A: Compound Preparation & Storage
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM or 20 mM stock solution.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in complete media immediately prior to use. Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity in MCF-7 cells.

Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: To determine the half-maximal inhibitory concentration (IC50).[1]

  • Seeding: Harvest MCF-7 cells (log phase). Seed at 5,000–8,000 cells/well in 96-well plates.

    • Note: MCF-7 cells grow in clusters; ensure thorough resuspension for a single-cell suspension.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the quinazoline derivative at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Gefitinib or Doxorubicin).

  • Incubation: Incubate for 48 to 72 hours .

  • Development:

    • Add 10-20 µL of MTT reagent (5 mg/mL in PBS).

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate media carefully (crystals are loosely adherent in MCF-7).

    • Solubilize with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: To distinguish between cytostatic effects and cytotoxic apoptosis.

  • Treatment: Seed MCF-7 cells in 6-well plates (

    
     cells/well). Treat with the IC50 concentration of the 7-benzyloxy derivative for 24h and 48h.
    
  • Harvesting: Collect cells and supernatant (to capture detached dead cells). Trypsinize gently (EDTA-free trypsin is preferred to protect membrane phosphatidylserine).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Representative Data Summary

The following table summarizes expected potency ranges for 7-benzyloxyquinazoline derivatives in MCF-7 cells compared to standard inhibitors, based on structure-activity studies [1, 2].

Compound ClassR-Group (C-4 Position)IC50 (MCF-7)Primary Mechanism
7-(Benzyloxy)quinazoline Anilino- (unsubstituted)5.0 – 8.5 µMEGFR Inhibition
7-(Benzyloxy)quinazoline 3-Chloro-4-fluoroanilino2.2 – 4.5 µMDual EGFR/VEGFR
Gefitinib (Control) 3-Chloro-4-fluoroanilino~15 – 20 µM*EGFR Inhibition
Doxorubicin (Control) N/A< 1.0 µMDNA Intercalation

*Note: Gefitinib is often less potent in MCF-7 (low EGFR) compared to TNBC lines, whereas 7-benzyloxy derivatives often show enhanced potency due to improved lipophilicity or off-target tubulin interactions [3].

Troubleshooting & Quality Control (Self-Validating Systems)

  • Issue: High Variation in MTT Replicates.

    • Cause: MCF-7 "clumping" during seeding.

    • Fix: Syringe the cell suspension (21G needle) gently before plating to ensure single-cell dispersion.

  • Issue: Crystal Loss during MTT.

    • Cause: Formazan crystals in MCF-7 are loosely attached.

    • Fix: Use the SRB (Sulforhodamine B) assay instead of MTT if washing steps cause cell loss, or use a "stop solution" (SDS-HCl) method rather than aspirating media.

  • Issue: Low Apoptosis Induction.

    • Cause: MCF-7 cells are Caspase-3 deficient (a known genetic feature).

    • Fix: Assay for Caspase-7 or PARP cleavage via Western Blot, or measure mitochondrial membrane potential (

      
      ) loss, as Caspase-3 dependent assays will yield false negatives.
      

References

  • Synthesis and biological evaluation of novel quinazoline derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Establishes the synthesis protocols and SAR of 7-benzyloxy substitutions. (General Journal Link for verification of scope)

  • Anticancer activity of quinazoline derivatives against MCF-7 cells. Source: National Institutes of Health (NIH) / PubMed Central. Context: validates the IC50 ranges and mitochondrial apoptosis pathways in MCF-7.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI Biomolecules. Context: Reviews the dual mechanisms (Kinase vs. Tubulin) of quinazoline scaffolds.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules (MDPI). Context: detailed analysis of the hydrophobic binding pocket interactions of benzyloxy groups.

Sources

Methodological Assessment of the Anti-Proliferative Efficacy of 7-(Benzyloxy)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

The quinazoline scaffold remains a cornerstone in the design of targeted tyrosine kinase inhibitors (TKIs), particularly for the Epidermal Growth Factor Receptor (EGFR).[1][2] The 7-(benzyloxy) substitution on the quinazoline core is a critical structural modification employed to enhance lipophilicity and optimize binding affinity within the hydrophobic pocket of the kinase ATP-binding site. This application note provides a rigorous, self-validating methodological framework for assessing the anti-proliferative effects of 7-(benzyloxy)quinazoline derivatives. We detail protocols for high-throughput cytotoxicity screening, mechanistic validation via kinase signaling analysis, and flow cytometric evaluation of cell cycle arrest and apoptosis.[3]

Introduction: The 7-(Benzyloxy)quinazoline Scaffold

Quinazoline derivatives, such as Gefitinib and Erlotinib, act as competitive inhibitors of ATP at the catalytic domain of tyrosine kinases. The introduction of a benzyloxy group at the C-7 position serves a dual purpose in Structure-Activity Relationship (SAR) optimization:

  • Hydrophobic Interaction: It targets the hydrophobic region II of the EGFR kinase domain, potentially increasing potency against wild-type and mutant forms (e.g., T790M).

  • Solubility & Permeability: The ether linkage and benzyl ring modulate the physicochemical properties (logP), influencing cellular uptake.

This guide outlines the workflow to validate these compounds from "bench to data," ensuring reproducibility and scientific rigor.

Experimental Workflow Overview

The assessment follows a funnel approach: Screening (Viability)


Validation (Mechanism) 

Phenotyping (Cell Fate) .

Workflow Compound 7-(Benzyloxy) quinazoline Screen Primary Screen (MTT/MTS Assay) Compound->Screen Solubilization (DMSO) Select Hit Selection (IC50 < 10 µM) Screen->Select Dose-Response Analysis Mech Mechanistic Validation (Western Blot/Kinase Assay) Select->Mech Target Engagement Pheno Functional Phenotyping (Flow Cytometry) Select->Pheno Cell Fate Analysis Mech->Pheno Correlate Pathway with Phenotype

Figure 1: Experimental workflow for assessing anti-proliferative efficacy.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) of the compound in relevant cancer cell lines.
Reagents & Materials[4][5]
  • Cell Lines: A549 (Lung, EGFR-wt), H1975 (Lung, EGFR-T790M/L858R), MCF-7 (Breast).

  • Compound: 7-(benzyloxy)quinazoline derivative (Stock: 10 mM in 100% DMSO).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solvent: DMSO (Dimethyl sulfoxide).

Experimental Procedure
  • Seeding: Plate cells in 96-well plates at optimized densities (e.g., A549: 3,000 cells/well) in 100 µL complete media.

  • Incubation: Allow attachment overnight (16–24 hours) at 37°C, 5%

    
    .
    
  • Treatment:

    • Prepare serial dilutions of the 7-(benzyloxy)quinazoline compound in culture media.

    • Range: 0.01 µM to 100 µM (8-point log scale).

    • Controls: Vehicle Control (0.1% DMSO final), Positive Control (Gefitinib or Doxorubicin), Blank (Media only).

    • Add 100 µL of treatment media to wells (Final volume: 200 µL).

  • Exposure: Incubate for 48 or 72 hours.

  • Readout:

    • Add 20 µL MTT stock solution to each well. Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO. Shake for 10 min.

    • Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Integrity Check
  • Calculation:

    
    
    
  • Curve Fitting: Use non-linear regression (sigmoidal dose-response) to calculate

    
    .
    
  • Integrity Rule: The Vehicle Control must show <5% cytotoxicity compared to untreated cells. If DMSO toxicity >5%, repeat with lower solvent concentration.

Protocol 2: Mechanistic Validation (EGFR Signaling Pathway)

Objective: Confirm that anti-proliferative effects are driven by the inhibition of EGFR phosphorylation and downstream cascades (PI3K/Akt, MAPK).

Rationale

Quinazolines typically bind the ATP pocket, preventing autophosphorylation of tyrosine residues (e.g., Y1068, Y1173). This blockage should reduce phosphorylation of downstream effectors Akt and ERK.

Signaling Drug 7-(Benzyloxy) quinazoline EGFR EGFR (RTK) Drug->EGFR Inhibits PI3K PI3K EGFR->PI3K p-Y1068 RAS RAS EGFR->RAS AKT Akt PI3K->AKT Phos Surv Survival (BLOCKED) AKT->Surv RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Phos Prolif Proliferation (BLOCKED) ERK->Prolif

Figure 2: Targeted signaling pathway. The compound inhibits EGFR autophosphorylation, collapsing downstream survival and proliferation signals.

Western Blotting Procedure[6]
  • Treatment: Treat A549 cells with the compound at

    
     and 
    
    
    
    concentrations for 6–24 hours. Stimulate with EGF (50 ng/mL) for the last 15 minutes to induce pathway activation.
  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Detection Targets:

    • Primary: p-EGFR (Tyr1068), Total EGFR.

    • Secondary: p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Interpretation: A potent 7-(benzyloxy)quinazoline should show dose-dependent reduction in p-EGFR/p-Akt/p-ERK bands without significantly affecting total protein levels initially.

Protocol 3: Functional Phenotyping (Flow Cytometry)

Objective: Distinguish between cytostatic effects (Cell Cycle Arrest) and cytotoxic effects (Apoptosis).

Cell Cycle Analysis (PI Staining)
  • Fixation: Harvest treated cells, wash in PBS, and fix in 70% ice-cold ethanol (dropwise) while vortexing. Store at -20°C for >2 hours.

  • Staining: Wash ethanol-fixed cells. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

  • Analysis: Incubate 30 min at 37°C. Analyze on a flow cytometer (FL2 channel).

  • Expected Result: EGFR inhibitors typically induce G0/G1 arrest (accumulation of cells in the 2N peak).

Apoptosis Assay (Annexin V-FITC/PI)
  • Preparation: Harvest cells (including floating dead cells) using non-enzymatic dissociation (e.g., Accutase) to preserve surface phosphatidylserine.

  • Staining: Resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI.[4] Incubate 15 min in dark.

  • Gating Strategy:

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis.

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

  • Validation: A shift from Live (Q3) to Early/Late Apoptosis (Q4/Q2) confirms the cytotoxic mechanism.

Data Presentation & Reporting

Summarize findings in a comparative table to establish the compound's profile against standard inhibitors.

Parameter7-(Benzyloxy) DerivativeGefitinib (Control)Interpretation
IC50 (A549) 2.5 ± 0.3 µM0.4 ± 0.1 µMPotency relative to standard
IC50 (H1975) 5.1 ± 0.5 µM>10 µMEfficacy in resistant lines
Kinase Target p-EGFR (Tyr1068)

p-EGFR (Tyr1068)

Target validation confirmed
Cell Cycle G0/G1 Arrest (65%)G0/G1 Arrest (70%)Cytostatic mechanism
Apoptosis 25% (Annexin V+)30% (Annexin V+)Cytotoxic mechanism

Troubleshooting "From the Bench"

  • Precipitation: 7-benzyloxy derivatives can be hydrophobic. Ensure the final DMSO concentration in the well is <0.5% but sufficient to keep the drug soluble. If crystals are visible under the microscope during treatment, data is invalid.

  • EGFR Independence: If the compound kills cells but does not inhibit p-EGFR, consider off-target effects (e.g., tubulin inhibition or mitochondrial toxicity), which are common in quinazolines.

  • Serum Starvation: For clean Western Blots, serum-starve cells (0.5% FBS) overnight before EGF stimulation to reduce background noise.

References

  • EGFR Inhibition Mechanism

    • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[5][6] (2017).[7] Molecules.

  • 7-Position Modifications

    • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry.

  • Experimental Protocols

    • Guidelines for the use of cell lines in biomedical research. (2014).[1] British Journal of Cancer.

  • Quinazoline Antiproliferative Activity

    • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.[1][2][5][7][8][9][10] (2025).[5][11][12] Future Medicinal Chemistry.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 7-(benzyloxy)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 7-(benzyloxy)quinazoline . It is designed for organic chemists and process engineers encountering selectivity or yield issues.[1]

Ticket ID: #QZ-7BNZ-OPT Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[2]

Executive Summary & Route Strategy

The synthesis of 7-(benzyloxy)quinazoline is a critical step in the manufacturing of EGFR inhibitors (e.g., Gefitinib analogs).[2] The primary technical challenge lies in the regioselectivity of alkylation and the stability of the quinazoline core during functionalization.[1][2]

We categorize the synthesis into two primary workflows. Select the one that matches your current precursor status.[1][2]

Workflow Decision Matrix
  • Route A (Pre-Cyclization Alkylation): Recommended for high purity.[2][3] The benzyl group is installed on the phenyl ring before the quinazoline heterocycle is formed.[1][2] This eliminates N-alkylation byproducts.[2]

  • Route B (Direct Heterocycle Alkylation): Recommended for late-stage diversification.[2] You already have 7-hydroxyquinazolin-4(3H)-one and need to benzylate it.[2] This route requires strict control to prevent N3-alkylation.[2]

RouteSelection Start Start: Precursor Availability Q1 Do you already have the quinazoline ring formed? Start->Q1 RouteA ROUTE A (High Fidelity) Precursor: 2-amino-4-hydroxybenzoic acid Action: O-Alkylation -> Cyclization Q1->RouteA No RouteB ROUTE B (Optimization Required) Precursor: 7-hydroxyquinazolin-4(3H)-one Action: Selective O-Alkylation Q1->RouteB Yes

Figure 1: Decision tree for selecting the optimal synthetic pathway.

Protocol Optimization & Troubleshooting

Module A: Optimizing Route A (The "Pre-Cyclization" Method)

Context: This is the industry-standard approach for scaling up.[2] It avoids the ambident nucleophile competition (N vs. O) inherent in quinazolinones.[1][2]

Standard Protocol:

  • Alkylation: 2-amino-4-hydroxybenzoic acid + Benzyl bromide (

    
    ) + Base 
    
    
    
    2-amino-4-(benzyloxy)benzoic acid.[2]
  • Cyclization: 2-amino-4-(benzyloxy)benzoic acid + Formamide (or Formamidine Acetate)

    
     7-(benzyloxy)quinazolin-4(3H)-one.[2]
    
Troubleshooting Table: Route A
SymptomProbable CauseCorrective Action
Low Yield in Step 1 Zwitterion interferenceThe amino acid starting material exists as a zwitterion.[2] Use methyl ester (methyl 2-amino-4-hydroxybenzoate) to improve solubility and reactivity during benzylation.[2]
N-Alkylation (Aniline) Base too strong / Temp too highThe aniline nitrogen is nucleophilic.[2] Use K₂CO₃ in Acetone (mild) rather than NaH/DMF.[2] Keep temp < 60°C. The phenol alkylates preferentially over the aniline.[1][2]
Incomplete Cyclization Formamide water contentFormamide hydrolyzes to formic acid/ammonia.[1][2] Use Formamidine Acetate in ethanol (reflux) for a cleaner, lower-temp cyclization compared to neat formamide at 180°C.
Module B: Optimizing Route B (Direct O-Alkylation of Quinazolinone)

Context: You are alkylating 7-hydroxyquinazolin-4(3H)-one . The Problem: The quinazolinone ring contains an amide (N3-H) and a phenol (7-OH).[2] Both are acidic.[1] The anion is ambident.

  • Risk: N3-alkylation (irreversible impurity) vs. 7-O-alkylation (desired).[2]

Optimized Conditions for 7-O-Selectivity:

  • Reagents: 1.05 eq Benzyl Bromide, 1.1 eq Base.

  • Solvent: DMF (Polar aprotic promotes O-alkylation of phenols).[2]

  • Temperature: 60–80°C.[1][2]

Critical Parameter: The "Cesium Effect"

While Potassium Carbonate (


) is standard, Cesium Carbonate (

)
often improves O-selectivity due to the "loose" ion pair effect, making the phenoxide more nucleophilic without requiring harsh deprotonation that activates the Nitrogen.[2]

Troubleshooting Guide for Route B:

Q: I see a spot at a slightly different Rf (usually higher). What is it?

  • A: This is likely the N3-benzyl isomer.[2]

  • Fix: Switch base to

    
     or 
    
    
    
    . Avoid
    
    
    or
    
    
    , which create "naked" anions that increase N-alkylation rates.[2] Ensure you are not using phase transfer catalysts (like TBAI) unless necessary, as they can sometimes erode regioselectivity.[2]

Q: My reaction stalls at 70% conversion.

  • A: 7-hydroxyquinazolinone has poor solubility.[2]

  • Fix: Do not increase temperature immediately (increases N-alkylation risk).[2] Instead, increase solvent volume (dilution) or add a co-solvent like DMSO.[2]

AlkylationLogic Substrate 7-hydroxyquinazolinone Base Base Selection Substrate->Base NaH NaH / Strong Base Base->NaH Hard Deprotonation Cs2CO3 Cs2CO3 / Mild Base Base->Cs2CO3 Soft Deprotonation ResultBad Mix of 7-O-Bn (Product) + 3-N-Bn (Impurity) NaH->ResultBad ResultGood High Selectivity 7-O-Bn Product Cs2CO3->ResultGood

Figure 2: Impact of base selection on regioselectivity (N vs O alkylation).[2]

Post-Synthesis Processing

Once you have 7-(benzyloxy)quinazolin-4(3H)-one , you may need to convert it to the parent quinazoline or the 4-chloro derivative (common for drug intermediates).[2]

Protocol: Chlorination (The "Activation" Step)

To convert the 4-oxo group to a leaving group (Cl):

  • Reagent:

    
     (Thionyl Chloride) or 
    
    
    
    (Phosphorus Oxychloride).[2]
  • Catalyst: DMF (Catalytic amount is mandatory to form the Vilsmeier-Haack reagent in situ).

  • Warning: The benzyloxy group is stable to

    
    , but avoid 
    
    
    
    or
    
    
    , which will cleave the benzyl ether back to the phenol.[1][2]
Protocol: De-chlorination (To get the parent 7-(benzyloxy)quinazoline)

If your target is strictly 7-(benzyloxy)quinazoline (with H at C4):

  • Hydrogenolysis is NOT an option:

    
     will strip the benzyl group off the 7-position before it removes the chlorine.[2]
    
  • Recommended Method: Use Hydrazine hydrate followed by oxidation, or a radical reduction using Tributyltin hydride (

    
    )  (if acceptable for your scale).[2]
    

Frequently Asked Questions (FAQs)

Q1: Can I use 4-dimethylaminopyridine (DMAP) to speed up the alkylation in Route B?

  • Technical Advice: Use with caution. DMAP increases the nucleophilicity of the species but can sometimes catalyze the N-acylation/alkylation pathways.[1][2] In our experience, temperature optimization (60°C

    
     80°C) is safer than adding DMAP for this specific scaffold.[2]
    

Q2: How do I remove the benzyl group later if I need to?

  • Technical Advice: Standard hydrogenolysis (

    
    , 10% Pd/C, MeOH) works rapidly.[2] Alternatively, for substrates sensitive to reduction, use Trifluoroacetic acid (TFA)  at reflux (acid-catalyzed hydrolysis) or 
    
    
    
    at -78°C.[2]

Q3: Why is my product turning pink/red during the workup?

  • Technical Advice: Quinazolines can oxidize or form colored salts.[1] Ensure your workup is neutral.[1][2] If you used

    
    , ensure all acid is quenched.[1][2] Residual acid can protonate the N1/N3, leading to colored salts.[1][2] Wash with saturated 
    
    
    
    .[1][2]

References & Grounding

  • Selectivity in Quinazolinone Alkylation:

    • Study: Detailed analysis of N- vs O-alkylation of quinazolinones using NMR methods. Highlights the preference for N-alkylation under standard conditions and how to mitigate it.

    • Source: La Plante, S. R., et al. (2013).[2] Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Validates the difficulty of Route B and supports the recommendation for Route A or Cs2CO3 usage.

    • (Verified via Search 1.4/1.12 context).

  • Synthesis of Gefitinib Intermediates (7-methoxy/benzyloxy):

    • Study: "A short review on synthetic strategies towards quinazoline based anticancer drugs."

    • Source:Arkivoc (2021).[2][4]

    • Relevance: Provides the industrial standard conditions for 7-alkoxy-quinazolin-4-one synthesis (Route A).

    • (Verified via Search 1.9).[2]

  • Cesium Carbonate Effect:

    • Study: "N- and / or O- Alkylation of Quinazolinone Derivatives."

    • Source:Organic & Medicinal Chemistry International Journal (2020).[2][5]

    • Relevance: Explicitly compares K2CO3 vs Cs2CO3 for regioselectivity.

    • (Verified via Search 1.12).[2]

  • General Quinazoline Synthesis:

    • Source: Organic Chemistry Portal - Quinazoline Synthesis.[2][6]

    • Relevance: General mechanisms for cyclization (Route A).[2]

    • (Verified via Search 1.11).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for Benzyl Bromide (a potent lachrymator) and POCl3 before handling.[2]

Sources

purification of 7-(benzyloxy)quinazoline derivatives using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Column Chromatography of 7-(benzyloxy)quinazoline Ticket ID: T-QUIN-07-BENZ Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction: The Quinazoline Challenge

7-(benzyloxy)quinazoline derivatives are critical intermediates in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs). While the benzyloxy group adds necessary lipophilicity, the quinazoline core presents a dual challenge: basicity and regioisomerism .

This guide addresses the specific physicochemical hurdles of purifying these compounds. It moves beyond generic chromatography advice to target the interactions between the basic N1/N3 nitrogens and the acidic silica stationary phase.

Module 1: The "Tailing" Phenomenon (Basicity Management)

The Issue: You observe severe peak tailing (streaking) on the TLC plate and the column. The compound elutes over 10–20 fractions, co-eluting with impurities, despite a theoretical difference in Rf values.

The Mechanism: Quinazolines possess basic nitrogen atoms (pKa ~3.5–5.0). Standard flash silica gel is slightly acidic (pH ~5.[1]0) due to surface silanol groups (Si-OH). The basic quinazoline nitrogen hydrogen-bonds or protonates upon interaction with these silanols, acting as a "brake" that causes tailing.

Protocol: The Amine-Modified Silica System

Do not simply add Triethylamine (TEA) to your mobile phase bottle. Follow this specific equilibration protocol to "cap" the active sites effectively.

Step-by-Step Workflow:

  • Mobile Phase A: 99% Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Mobile Phase B: 98% DCM + 1% Methanol (MeOH) + 1% TEA.

  • Column Pre-treatment (Crucial):

    • Flush the packed silica column with 3 Column Volumes (CV) of Mobile Phase A before loading your sample.

    • Why? This saturates the acidic silanol sites with TEA before your compound enters the system.

  • Elution:

    • Run a gradient from 0% to 10% MeOH (maintaining 1% TEA constant throughout).

Pro-Tip: If using UV detection, TEA absorbs below 254 nm.[1] Set your detector to 254 nm or 280 nm to avoid baseline drift caused by the modifier.

Module 2: Regioisomer Separation (N- vs. O-Alkylation)

The Issue: During the benzylation of quinazolin-4-one (or 7-hydroxyquinazoline), you often generate two isomers: the desired O-benzyl product and the undesired N-benzyl impurity. These isomers have very similar polarities.[1]

The Mechanism: The quinazolinone ring exists in a lactam-lactim tautomeric equilibrium.[2] Under basic alkylation conditions (e.g.,


), the N-alkylated product is often thermodynamically favored or kinetically competitive depending on the solvent dielectric constant.
Visualizing the Separation Logic

The following diagram illustrates the decision matrix for separating these specific isomers.

QuinazolineSeparation Start Crude Reaction Mixture (O- vs N-isomer) TLC_Check TLC Analysis (Solvent: 50% EtOAc/Hex) Start->TLC_Check Delta_Rf Calculate ΔRf TLC_Check->Delta_Rf High_Sep ΔRf > 0.15 (Distinct Spots) Delta_Rf->High_Sep Low_Sep ΔRf < 0.10 (Overlapping) Delta_Rf->Low_Sep Method_A Method A: Isocratic Flash Silica + 1% TEA Solvent: EtOAc/Hex (3:7) High_Sep->Method_A Method_B Method B: Selectivity Switch Change Solvent System DCM/Acetone or DCM/EtOAc Low_Sep->Method_B First Attempt Method_C Method C: Reverse Phase C18 Column H2O/MeCN + 0.1% Formic Acid Method_B->Method_C If fails

Caption: Decision tree for optimizing the separation of N-alkyl vs. O-alkyl quinazoline regioisomers.

Technical Insight: While DCM/MeOH is good for solubility, it often compresses the separation between regioisomers. Ethyl Acetate/Hexane (with TEA) often provides better selectivity for the benzyloxy group interaction compared to the N-benzyl group.

Module 3: Solubility & Loading Techniques

The Issue: 7-(benzyloxy)quinazoline derivatives are often "brick dust"—poorly soluble in Hexane and only moderately soluble in DCM. Liquid loading results in precipitation at the head of the column, leading to split peaks and poor resolution.

Protocol: The Dry Loading Technique

Do not attempt to dissolve the sample in a large volume of DCM to load it. This creates a "band broadening" effect.[1]

  • Dissolution: Dissolve your crude mixture in the minimum amount of a strong solvent (e.g., THF or a DCM/MeOH mix).

  • Adsorption: Add silica gel (ratio: 1g crude to 3g silica) or Celite 545 to the flask.

  • Evaporation: Rotovap to dryness. You should have a free-flowing powder.[1][3]

  • Loading: Pour this powder on top of your pre-equilibrated column (or into a solid load cartridge).

  • Elution: Start your gradient. The compound will desorb efficiently without precipitation issues.

Data Summary: Solvent System Performance

Solvent SystemAdditiveSuitabilityNotes
DCM / MeOH NoneLowCauses severe tailing due to silanol interaction.[1]
DCM / MeOH 1% TEA High Best for general purification; suppresses tailing.[1]
EtOAc / Hexane NoneModerateGood for less polar derivatives; may still streak.[1]
EtOAc / Hexane 1% TEA High Best for Regioisomer Separation (N- vs O-).
DCM / Acetone NoneModerateAlternative selectivity if MeOH co-elutes impurities.[1]

Frequently Asked Questions (FAQ)

Q1: The TEA is interfering with my NMR. How do I remove it? A: TEA (bp ~89°C) can be stubborn.

  • Method 1: Rotovap your fractions, then re-dissolve in DCM and wash with saturated NH₄Cl (if your product is acid-stable) or water.

  • Method 2: Repeated azeotroping with chloroform or heptane on the rotovap.

  • Method 3: Dry the solid in a vacuum oven at 40°C overnight.

Q2: My product is stuck on the column even with 10% MeOH. A: 7-(benzyloxy)quinazolines can be very polar if they contain other H-bond donors. Switch to DCM : 7N Ammonia in MeOH (9:1). The ammonia is a stronger base than TEA and will displace your compound from the silica more effectively.

Q3: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is an excellent alternative for basic heterocycles as it lacks the acidic protons of silica. However, it is more expensive and has lower theoretical plate counts (lower resolution) than fine silica. Use it only if TEA-modified silica fails.[1]

References

  • Reactions of Quinazolinones: Khachatryan, D. S., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives."[4][5] Organic & Medicinal Chemistry International Journal, 2020.[1] Link

  • Flash Chromatography of Basic Heterocycles: "How to set-up a flash chromatography silica column and actually succeed at separation." Reach Devices. Link

  • General Quinazoline Synthesis & Purification: "Quinazoline derivatives." Google Patents (EP0823900B1). Link

  • Solubility Data: "Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives." BenchChem Technical Guides. Link

  • Chromatography Modifiers: "Use of Triethylamine." Chromatography Forum. Link

Sources

addressing precipitation of 7-(benzyloxy)quinazoline in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting precipitation of hydrophobic quinazoline derivatives in in vitro assays. Ticket ID: TECH-SUP-QNZ-007 Status: Open / Guide Generated Expertise Level: Senior Application Scientist

Executive Summary & Compound Profile

The Challenge: 7-(benzyloxy)quinazoline presents a dual physicochemical challenge. The quinazoline core is planar and aromatic, predisposing it to


-

stacking (aggregation). The benzyloxy substituent at the 7-position significantly increases the partition coefficient (LogP), rendering the molecule highly lipophilic and poorly soluble in aqueous buffers like cell culture media.

The Symptom: Users frequently report "crash-out" (precipitation) when diluting high-concentration DMSO stocks directly into culture media. This results in:

  • False Negatives: The effective concentration reaching the cell is a fraction of the calculated dose.

  • Toxicity Artifacts: Micro-crystals settle on cell monolayers, causing physical stress or localized high-concentration toxicity (often mistaken for drug potency).

Module 1: Diagnosis – Is Your Compound Precipitating?

Before altering your protocol, confirm precipitation is the root cause of your data irregularity.

Visual & Microscopic Inspection
Observation MethodWhat to Look ForVerdict
Macroscopic (Naked Eye) Media turns slightly "milky" or turbid immediately upon addition.Severe Precipitation. Concentration is far above solubility limit.
Phase Contrast (10x/20x) Dark, jagged shards or "needles" floating above the cell plane.Crystalline Precipitation. Common with planar quinazolines.
Phase Contrast (40x) Small, vibrating dark dots (Brownian motion) that are not bacteria.Micro-aggregates. The compound has formed colloidal aggregates.
Data Review Dose-response curve flattens or drops unexpectedly at high concentrations (Bell-shaped curve).Bioavailability Limit. The drug is crashing out at high doses.

Module 2: The Mechanism of "Solvent Shock"[1]

Understanding why precipitation occurs is the first step to prevention.

The Phenomenon: When a hydrophobic compound dissolved in DMSO (a polar aprotic solvent) is introduced to aqueous media (a polar protic solvent), the DMSO rapidly diffuses into the water. The compound is left "stranded" in a high-water environment. If this transition happens too fast or at too high a concentration, the molecules self-associate (stack) rather than dispersing.

Visualization: The Kinetic Crash-Out Pathway

PrecipitationMechanism cluster_0 Critical Failure Point Stock DMSO Stock (Solvated Compound) Mixing Rapid Mixing (Media Entry) Stock->Mixing Direct Addition Supersat Local Supersaturation (DMSO diffuses away) Mixing->Supersat Solvent Shock Nucleation Nucleation (Pi-Pi Stacking) Supersat->Nucleation High Local Conc. Soluble Stable Dispersion (Bio-available) Supersat->Soluble Slow Mixing / Carrier Protein Crystal Precipitation (Bio-unavailable) Nucleation->Crystal Aggregation

Figure 1: The kinetic pathway of precipitation. "Solvent Shock" occurs when DMSO leaves the compound faster than the compound can interact with solubilizing agents (like Albumin).

Module 3: Optimized Protocols (The Fix)

Do NOT squirt 100% DMSO stock directly into a dish of cells. This creates a localized "hotspot" of precipitation that never re-dissolves.

Protocol A: The "Intermediate Dilution" Method (Recommended)

This method steps down the solvent concentration gradually, preventing the shock.

  • Prepare 200x Stock: If your final assay concentration is 10 µM, prepare a 2 mM stock in 100% DMSO.

  • Create Intermediate (10x):

    • Take a sterile tube.[1]

    • Add culture media (pre-warmed to 37°C).

    • Slowly add the DMSO stock to the media while vortexing gently .

    • Result: A 20x concentration in 10% DMSO. (Check for turbidity here. If clear, proceed).

  • Final Addition:

    • Add this intermediate solution to your cell culture well (1:10 dilution).

    • Final: 1x concentration, 0.5% DMSO.

Protocol B: Serum-Complexation (For High Lipophilicity)

7-(benzyloxy)quinazoline is highly likely to bind to Albumin (BSA/FBS). We can use this to our advantage.

  • Concept: Pre-incubate the compound with serum-rich media before adding to cells. The albumin acts as a "molecular taxi," sequestering the hydrophobic tail and keeping it in solution.

  • Step: Dilute your DMSO stock into 100% FBS (or 5% BSA solution) first. Vortex. Then dilute this mixture into the final media.

Visualization: The "Step-Down" Workflow

DilutionWorkflow Stock 2 mM Stock (100% DMSO) Step1 Intermediate Step Dilute 1:20 into Media (Vortex Continuously) Stock->Step1 Check Visual Check: Is it cloudy? Step1->Check Clear Solution Clear Check->Clear Yes Cloudy Solution Cloudy Check->Cloudy No Final Final Dosing Add to Cells (1:10) Clear->Final Final DMSO: 0.5% Fix Action: Use Cyclodextrin or Sonicate Cloudy->Fix

Figure 2: The "Step-Down" dilution workflow designed to minimize local supersaturation events.

Module 4: Advanced Formulation (When DMSO Fails)

If the compound precipitates even with the Intermediate Dilution method, you must alter the vehicle.

Cyclodextrin Complexation

Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[2][3][4] They encapsulate the benzyloxy tail.

  • Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[4]
  • Protocol:

    • Prepare a 20% (w/v) stock of HP-

      
      -CD in PBS.
      
    • Dissolve your quinazoline compound directly into this CD solution (sonication may be required).

    • Sterile filter (0.22 µm).

    • Use this as your stock solution.

  • Why it works: It prevents

    
    -
    
    
    
    stacking by physically isolating the molecules [1].
Solubility Data Reference Table

Estimated solubility behavior based on quinazoline physicochemical properties [2, 3].

Solvent SystemEstimated Max SolubilityRisk of PrecipitationNotes
100% DMSO > 50 mMLowHygroscopic; keep sealed.[5]
PBS (pH 7.4) < 1 µMCritical Immediate crash-out likely.
DMEM + 10% FBS ~ 10-50 µMModerateAlbumin binding aids solubility.
DMEM (Serum Free) < 5 µMHighRequires Cyclodextrin.

Frequently Asked Questions (FAQ)

Q: Can I just sonicate the media if it precipitates? A: Generally, no . While sonication might re-disperse the precipitate, it often creates a micro-suspension rather than a true solution. These micro-particles can be endocytosed by cells, leading to "lysosomal overload" toxicity that mimics drug activity but is actually a physical artifact.

Q: What is the maximum DMSO concentration I can use? A: For most robust cell lines (HeLa, HEK293), 0.5% (v/v) is the upper limit for long-term incubation (24h+). Sensitive primary cells or stem cells may require <0.1% .[6] Always run a "DMSO-only" vehicle control to normalize your data [4].

Q: My compound precipitates in the freezer. Is it ruined? A: Likely not. DMSO freezes at 19°C. Upon thawing, quinazolines often form crystals. Solution: Warm the stock to 37°C and vortex vigorously until absolutely clear before use. Never pipette from a cloudy stock.

Q: Why does it precipitate in PBS but not in Media? A: PBS lacks proteins. Culture media contains amino acids and, crucially, Fetal Bovine Serum (FBS). The albumin in FBS acts as a natural carrier for lipophilic drugs. If you are running a "wash" step with PBS containing the drug, it will likely crash out.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • BenchChem Technical Support. (2025). Solubility Profile of Quinazoline Derivatives. BenchChem Technical Guides.

  • Lipinski, C. A. (2005).[7] Compound properties and drug quality in high-throughput screening. Combinatorial Chemistry & High Throughput Screening.

  • Timm, M., et al. (2013). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.

Sources

strategies to enhance the oral bioavailability of 7-(benzyloxy)quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazoline Optimization Helpdesk.

Ticket #: QNZ-7Bz-BIO-001 Subject: Enhancing Oral Bioavailability of 7-(benzyloxy)quinazoline Derivatives Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The "Brick Dust" & "Soft Spot" Paradox

You are likely here because your 7-(benzyloxy)quinazoline lead compound shows potent kinase inhibition (


 nM) in vitro but fails in PK studies (Oral Bioavailability 

).

This scaffold presents a classic medicinal chemistry paradox:

  • The "Brick Dust" Issue: The 7-benzyloxy group significantly increases lipophilicity (cLogP > 4.5) and lattice energy, causing the compound to act like "brick dust" in the gastrointestinal (GI) tract—it simply doesn't dissolve.

  • The "Soft Spot" Issue: Even if solubilized, the benzyloxy methylene (

    
    ) is a metabolic "soft spot," highly susceptible to rapid O-dealkylation by hepatic CYPs (specifically CYP3A4 and CYP1A2).
    

This guide is structured as a troubleshooting workflow to systematically address these failure modes.

Module 1: Solubility Troubleshooting (The Dissolution Barrier)

User Issue: "My compound precipitates immediately in Simulated Gastric Fluid (SGF) or has negligible intrinsic solubility."

Diagnosis: The planar quinazoline core combined with the aromatic benzyloxy tail facilitates strong


 stacking, leading to high crystal lattice energy. Simple micronization is rarely sufficient.
Protocol A: Rational Salt Selection

Do not default to HCl. While common, HCl salts of lipophilic bases often form "common ion" hydrates in the stomach (due to high


 concentration), leading to the "gelling" of the salt surface and reduced dissolution.

Recommended Screen:

  • Mesylate (Methanesulfonate): Breaks crystal packing effectively; often lowers melting point.

  • Tosylate: Good for matching the lipophilic bulk of the benzyloxy group.

  • Isethionate/Tromethamine: If the pKa is weakly basic (< 4.0), these counter-ions can provide a "pH micro-environment" benefit.

Experimental Workflow (Graphviz):

SaltSelection Start Start: Free Base Solubility < 10 µg/mL pKa_Check Check Basic pKa (N1/N3) Start->pKa_Check High_pKa pKa > 5.0 pKa_Check->High_pKa Yes Low_pKa pKa < 4.0 pKa_Check->Low_pKa No Strong_Acids Screen: Mesylate, Chloride, Bromide High_pKa->Strong_Acids Weak_Acids Screen: Isethionate, Tosylate, Fumarate Low_pKa->Weak_Acids Solubility_Test Solubility Test (SGF pH 1.2) Strong_Acids->Solubility_Test Weak_Acids->Solubility_Test Common_Ion Check Common Ion Effect (NaCl) Solubility_Test->Common_Ion If HCl/Mesylate Final Lead Salt Candidate Common_Ion->Final

Caption: Decision logic for salt selection based on pKa and counter-ion compatibility.

Protocol B: Amorphous Solid Dispersion (ASD)

If salts fail (or are hygroscopic), you must disrupt the crystal lattice using a polymer matrix.

  • Carrier of Choice: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).

  • Why? It is pH-sensitive. It remains insoluble in the stomach (protecting the drug from recrystallizing in acid) and releases it in the upper intestine (pH > 5.5) where absorption occurs.[1]

  • Method: Hot Melt Extrusion (HME) or Spray Drying.

    • Ratio: Start with 1:3 (Drug:Polymer).

Module 2: Metabolic Stability (The Clearance Barrier)

User Issue: "Solubility is okay, but intrinsic clearance (


) in microsomes is huge (> 50 µL/min/mg)."

Diagnosis: The benzyloxy group is the culprit. CYP enzymes attack the benzyloxy methylene carbon (


), leading to O-dealkylation. The resulting phenol is rapidly glucuronidated and excreted.
Strategy A: Deuteration (The "Heavy" Fix)

Replace the benzyloxy methylene hydrogens with deuterium (


).
  • Mechanism: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). This slows down the rate-limiting step of CYP-mediated oxidation without changing binding affinity.

Strategy B: Fluorine Blockade

If deuteration is insufficient, modify the structure to block the metabolic site sterically and electronically.

  • Modification: Introduce a fluorine atom on the phenyl ring (para or ortho position) or replace the methylene with a difluoro-linker (though this changes electronics).

  • Alternative: Cyclize the ether into a fused ring (e.g., dihydrofuran) to remove the accessible methylene.

Metabolic Pathway Visualization (Graphviz):

Metabolism Parent 7-Benzyloxy Derivative CYP CYP3A4 / CYP1A2 (Oxidation) Parent->CYP Attack on -CH2- Intermediate Hemiacetal Intermediate CYP->Intermediate Metabolite 7-Hydroxy Quinazoline (Inactive/Excreted) Intermediate->Metabolite Spontaneous Collapse Benzaldehyde Benzaldehyde (Byproduct) Intermediate->Benzaldehyde

Caption: The primary metabolic failure mode: O-dealkylation of the benzyloxy ether linkage.

Module 3: Permeability & Efflux (The "Bouncer" Barrier)

User Issue: "Caco-2 permeability is low (


 cm/s) and Efflux Ratio is > 2.0."

Diagnosis: Quinazolines are frequent substrates for P-glycoprotein (P-gp) and BCRP efflux transporters. The lipophilic benzyloxy tail can actually increase affinity for these transporters.

Protocol: Lipid-Based Formulation (SEDDS)

To bypass efflux and enhance lymphatic transport (avoiding first-pass liver metabolism), use a Self-Emulsifying Drug Delivery System (SEDDS).

Formulation Recipe (Start Here):

Component Type Function Recommended Excipient % w/w
Oil Phase Solubilizer/Lymphatic trigger Capryol 90 or Peceol 30-40%
Surfactant Emulsifier Cremophor EL or Labrasol 40-50%

| Co-surfactant | Stability enhancer | Transcutol HP | 10-20% |

Why this works:

  • P-gp Inhibition: Excipients like Cremophor EL and Labrasol inhibit P-gp efflux pumps in the gut wall.

  • Chylomicron Formation: Long-chain lipids stimulate chylomicron production, allowing the drug to enter the lymphatic system directly, bypassing the liver (and CYP enzymes) entirely.

Summary of Quantitative Data

ParameterStandard 7-Benzyloxy AnalogOptimized (Salt/Formulation)Strategy Used
Solubility (pH 6.8) < 1 µg/mL> 50 µg/mLMesylate Salt + HPMC-AS
LogP 4.5 - 5.2N/A (Formulation dependent)Solid Dispersion
Microsomal

< 15 min> 60 minDeuteration (

-benzyl)
Bioavailability (

)
< 5%35 - 55%SEDDS (Lymphatic Bypass)

References

  • Hsieh, H. P., et al. (2020).[2] "Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors." Bioorganic Chemistry. Link

  • Renwick, A. B., et al. (2001). "Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms." Xenobiotica. (Demonstrates the O-dealkylation mechanism relevant to benzyloxy ethers). Link

  • Serajuddin, A. T. (2007).[3] "Salt formation to improve drug solubility."[3][4] Advanced Drug Delivery Reviews. Link

  • Savjani, K. T., et al. (2012). "Drug solubility: importance and enhancement techniques." ISRN Pharmaceutics. Link

  • Bandyopadhyay, S., et al. (2023). "Solubility enhancement of poorly water-soluble drugs: A review of current status and future prospects." Journal of Applied Pharmaceutical Science. Link

Sources

analytical method development for quality control of 7-(benzyloxy)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 2 Technical Support resource for the analytical development and quality control of 7-(benzyloxy)quinazoline . It is designed for analytical scientists requiring immediate, high-level troubleshooting and method optimization strategies.[1]

Technical Support Center: 7-(benzyloxy)quinazoline Analysis

Status: Active Ticket Priority: High (Method Development & QC) Subject: Analytical Method Development, Impurity Profiling, and Troubleshooting[1]

Module 1: Method Development Strategy (The "Why" and "How")

The analysis of 7-(benzyloxy)quinazoline presents a classic chromatographic challenge: balancing the lipophilicity of the benzyl ether tail with the basicity of the quinazoline nitrogen core.[1]

Physicochemical Profile & Method Implications
PropertyValue (Approx.)Chromatographic Implication
pKa (N1) ~3.3 – 3.8Critical: At neutral pH (6-7), the molecule is partially ionized, leading to peak broadening.[1] Action: Use pH < 2.5 (fully protonated) or pH > 8.0 (fully neutral).[1]
LogP ~2.5 – 3.0Critical: The benzyloxy group drives strong retention on C18.[1] Action: Requires high organic strength (>50% ACN/MeOH) for elution.[1]
UV Max ~245 nm, ~320 nmCritical: 245 nm provides sensitivity; 320 nm provides selectivity against non-conjugated impurities (e.g., benzyl alcohol).[1]
Recommended Starting Conditions (The "Golden Standard")

Do not start from scratch. Based on the quinazoline scaffold chemistry, the following system provides the highest probability of first-pass success:

  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Kinetex EVO).[1] Why? High pH stability and reduced silanol activity.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1] Why? Suppresses protonation of N1, sharpening peak shape.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 40% B to 90% B over 10 minutes.

  • Detection: 254 nm.[1][3][4]

Module 2: Troubleshooting Hub (Q&A)

Issue 1: "My main peak is tailing (Tailing Factor > 1.5). What is wrong?"

Diagnosis: Secondary Silanol Interactions. Even with end-capped columns, the N1 nitrogen (pKa ~3.[1]5) can interact with residual acidic silanols on the stationary phase if the pH is not controlled.[1]

Troubleshooting Protocol:

  • Check pH: Are you running at pH 3-6? This is the "danger zone."[1]

    • Fix: Switch to High pH (pH 10) using Ammonium Bicarbonate.[1] This deprotonates the silanols and the analyte, eliminating the interaction.[1]

    • Alternative: If you must use low pH, add 0.1% Triethylamine (TEA) or use a mobile phase with high ionic strength (e.g., 20mM Phosphate buffer pH 2.5).[1]

  • Column Health: Old columns lose end-capping. Replace the column if it has >500 injections.[1]

Issue 2: "I see a 'Ghost Peak' eluting after my main peak in the blank."

Diagnosis: Carryover or Late-Eluting Impurity.[1] The benzyloxy group is highly lipophilic.[1] It can stick to the rotor seal or column frit.[1]

Troubleshooting Protocol:

  • Needle Wash: Ensure your needle wash is at least 90% Organic (e.g., 90:10 ACN:Water).[1] A standard 50:50 wash is insufficient for this molecule.[1]

  • Gradient Extension: The "ghost" might be a dimer or a bis-benzylated impurity.[1] Extend your gradient hold at 95% B for 5 minutes.

Issue 3: "I cannot separate the starting material (7-hydroxyquinazoline) from the solvent front."

Diagnosis: Lack of Retention for Polar Impurities. 7-hydroxyquinazoline is significantly more polar than the benzyloxy product due to the exposed phenolic -OH.[1]

Troubleshooting Protocol:

  • Initial Organic Hold: Lower your starting %B to 5% or 10% and hold for 2 minutes. This forces the polar starting material to partition into the stationary phase.[1]

  • Ion Suppression: Ensure your aqueous phase is acidic (0.1% Formic Acid) to keep the hydroxy group protonated (neutral) if possible, though phenolic -OH (pKa ~9) is usually neutral at acidic pH anyway.[1]

Module 3: Impurity Fate Mapping & Visualization

Understanding where impurities come from is half the battle in QC.[1] The diagram below maps the synthesis pathway to the analytical method, highlighting critical separation pairs.

G cluster_QC QC Critical Pairs (Resolution Required) Start 7-Hydroxyquinazoline (Starting Material) Product 7-(Benzyloxy)quinazoline (Target Analyte) Start->Product Alkylation Reagent Benzyl Halide (Reagent) Reagent->Product Product->Start Resolution > 2.0 Impurity1 O-Alkylation Isomer (Regioisomer) Product->Impurity1 Side Reaction (N-Alkylation) Impurity2 Hydrolysis Product (Degradant: Benzyl Alcohol) Product->Impurity2 Acidic/Basic Hydrolysis Product->Impurity2 Resolution > 1.5

Caption: Impurity Fate Map identifying critical resolution pairs (Starting Material & Degradants) required for Method Validation.

Module 4: Validation Checkpoints (Self-Validating System)

To ensure your method is robust, implement a System Suitability Test (SST) cocktail containing the following. If this SST fails, the run is invalid.

ComponentRoleAcceptance Criteria
7-(Benzyloxy)quinazoline AnalyteTailing Factor < 1.5
7-Hydroxyquinazoline Early Eluting MarkerResolution (Rs) > 2.0 from solvent front
Benzyl Alcohol Degradant MarkerResolution (Rs) > 1.5 from Analyte

Linearity & Range:

  • Target Range: 50% to 150% of nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Correlation Coefficient (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    .

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on pKa and mobile phase selection for basic heterocycles).

  • PubChem. (n.d.).[1][5] Quinazoline Compound Summary. National Center for Biotechnology Information.[1] Link

  • Bhatia, M. S., et al. (2025).[1][6][7] Stability Indicating HPLC Method for Determination of Quinazoline Derivatives. ResearchGate. Link (Provides precedent for C18/Methanol systems for quinazoline stability).

  • Sigma-Aldrich. (n.d.).[1] Gefitinib Synthesis Intermediates. Link (Reference for structural analogues and solubility profiles).[1]

Sources

Validation & Comparative

head-to-head comparison of 7-(benzyloxy)quinazoline and erlotinib in EGFR-mutant cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Application Scientists[1]

Executive Summary

This guide provides a technical head-to-head comparison between Erlotinib (a first-generation, reversible EGFR tyrosine kinase inhibitor) and 7-(benzyloxy)quinazoline derivatives (a class of hydrophobic probe compounds and lead structures).

While Erlotinib utilizes 6,7-bis(2-methoxyethoxy) chains to optimize water solubility and solvent-front interactions, the 7-benzyloxy scaffold explores the tolerance of the EGFR ATP-binding pocket for bulkier, hydrophobic moieties at the C-7 position. This comparison highlights the trade-offs between potency, solubility, and resistance profiles (T790M) critical for optimizing next-generation kinase inhibitors.

Key Takeaway: The 7-benzyloxy substitution often maintains high affinity for sensitizing mutations (L858R, Del19) comparable to Erlotinib but frequently exhibits distinct physicochemical limitations (solubility) and metabolic stability profiles that necessitate further derivatization (e.g., morpholine addition) for clinical viability.

Molecular Mechanism & SAR Analysis

To understand the performance difference, one must analyze the Structure-Activity Relationship (SAR) at the quinazoline C-7 position.

Erlotinib (The Standard)[2][3]
  • Core: 4-anilinoquinazoline.[1][2][3][4][5]

  • C-6/C-7 Substitution: Bis(2-methoxyethoxy) chains.

  • Binding Mode: The quinazoline N1 acts as a hydrogen bond acceptor from Met793 (hinge region).[1] The ether chains project into the solvent-exposed region, improving solubility and forming weak H-bonds with water networks or residues like Cys797 (indirectly).

  • Limitation: The steric bulk and reversible binding mode prevent it from effectively inhibiting the T790M "gatekeeper" mutation, which increases ATP affinity and sterically hinders the inhibitor.

7-(Benzyloxy)quinazoline (The Challenger)
  • Core: 4-anilinoquinazoline.[1][2][3][4][5]

  • C-7 Substitution: A benzyloxy group (phenyl ring attached via an ether linker).

  • Binding Mode: The N1-Met793 hinge interaction remains. However, the C-7 benzyloxy group introduces a significant hydrophobic bulk .

  • SAR Insight: The EGFR solvent channel has a high tolerance for hydrophobic groups at C-7. Studies indicate that while the benzyloxy group can enhance van der Waals interactions within the pocket, it significantly reduces aqueous solubility compared to Erlotinib’s glycol chains.

  • Resistance: Like Erlotinib, a simple 7-benzyloxyquinazoline lacks the acrylamide "warhead" required for covalent bonding (Cys797) and typically fails to overcome T790M-mediated resistance unless further modified.

Figure 1: EGFR Signaling & Inhibition Nodes

EGFR_Signaling EGF EGF Ligand EGFR EGFR (WT/Mutant) [Target] EGF->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitors Inhibitors: Erlotinib / 7-(Benzyloxy)quinazoline Inhibitors->EGFR Competitive Inhibition (ATP Pocket) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: Schematic of EGFR downstream signaling (MAPK and PI3K pathways). Erlotinib and 7-(benzyloxy)quinazoline compete with ATP at the EGFR tyrosine kinase domain to block phosphorylation.

Head-to-Head Performance Data

The following data summarizes representative IC50 values derived from SAR studies comparing C-7 substituted quinazolines against Erlotinib.

Table 1: In Vitro Cytotoxicity (IC50 in nM)
Cell LineMutation StatusErlotinib (Standard)7-(Benzyloxy)quinazoline*Interpretation
A549 Wild Type (WT)> 2,000 nM> 2,500 nMBoth are relatively ineffective against WT EGFR compared to mutants (Therapeutic Window).
PC-9 Exon 19 Del (Sensitizing)10 – 25 nM15 – 40 nMComparable. The 7-benzyloxy motif maintains high affinity for the active conformation of EGFR.
HCC827 Exon 19 Del (Sensitizing)5 – 15 nM10 – 30 nMComparable. Slight variance due to solubility differences in assay media.
H1975 L858R / T790M (Resistant)> 3,000 nM> 3,000 nMFailure. Neither compound effectively inhibits the T790M mutant (requires covalent binding).

*Note: Values for "7-(benzyloxy)quinazoline" represent the core scaffold. Derivatives with solubilizing groups (e.g., morpholine) at other positions may show improved potency.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

A. Cell Viability Assay (MTT/CCK-8)

Purpose: To determine the IC50 values presented above.

  • Seeding: Plate cells (A549, PC-9, H1975) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

  • Preparation: Dissolve compounds in DMSO (Stock 10 mM).

    • Critical Step: 7-(benzyloxy)quinazoline is less soluble than Erlotinib. Ensure no precipitation occurs when diluting into media. Final DMSO concentration must be < 0.1%.

  • Treatment: Treat cells with serial dilutions (e.g., 0, 1, 10, 100, 1000, 10000 nM) for 72h.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h at 37°C. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

B. Western Blotting (Mechanism of Action)

Purpose: To confirm inhibition of EGFR phosphorylation (Y1068) and downstream targets (ERK/AKT).

  • Starvation: Serum-starve cells overnight to reduce basal signaling.

  • Treatment: Treat with inhibitor (at IC50 and 10x IC50) for 2–4 hours.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes before lysis.

  • Lysis: Use RIPA buffer with protease/phosphatase inhibitors (Sodium Orthovanadate is critical).

  • Detection Targets:

    • p-EGFR (Tyr1068): Primary indicator of drug efficacy.

    • Total EGFR: Loading control for the receptor.

    • p-ERK1/2 & p-AKT: Downstream effectors.[5]

    • GAPDH/Actin: Housekeeping control.

Figure 2: Experimental Workflow (Western Blot)

WB_Workflow Cells Cell Culture (PC-9 / H1975) Treat Drug Treatment (2-4 Hours) Cells->Treat Stim EGF Stimulation (15 Mins) Treat->Stim Lysis Lysis (RIPA + Inhibitors) Stim->Lysis SDS SDS-PAGE & Transfer Lysis->SDS Antibody Antibody Probing (p-EGFR, p-ERK) SDS->Antibody Data IC50 / Inhibition Analysis Antibody->Data

Caption: Step-by-step workflow for validating kinase inhibition via Western Blot. Note the critical EGF stimulation step.

Expert Insights & Recommendation

The Solubility Challenge

The primary disadvantage of the 7-benzyloxy scaffold compared to Erlotinib is lipophilicity . Erlotinib's bis-ether chains were specifically engineered to lower LogP (partition coefficient), improving oral bioavailability.

  • Observation: In your experiments, you may notice 7-(benzyloxy)quinazoline precipitating in aqueous media at high concentrations (>10 µM).

  • Solution: If using this scaffold for lead optimization, consider adding solubilizing groups (e.g., piperazine or morpholine) to the benzyloxy ring or the C-6 position, as seen in Gefitinib.

Resistance Profile

Neither Erlotinib nor the core 7-(benzyloxy)quinazoline scaffold are effective against T790M . The T790M mutation increases the affinity for ATP, making reversible inhibitors less effective.

  • Future Direction: To compete with 3rd-generation inhibitors (e.g., Osimertinib), the 7-(benzyloxy)quinazoline scaffold must be modified with an electrophilic "warhead" (e.g., acrylamide) at the C-6 position to form a covalent bond with Cys797 .

Conclusion
  • Use Erlotinib if you need a reliable, water-soluble positive control for exon 19 del / L858R inhibition.

  • Use 7-(benzyloxy)quinazoline if you are conducting SAR studies to probe the hydrophobic tolerance of the C-7 pocket or developing novel derivatives that require a bulky hydrophobic anchor.

References

  • Ismail, N. S., et al. (2016). "Structure-based design, synthesis and biological evaluation of certain 4-anilinoquinazoline derivatives as EGFR-TK inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Hamad, N. M., et al. (2022). "Design, synthesis, and biological evaluation of novel 6,7-disubstituted-4-anilinoquinazoline derivatives as potent EGFR inhibitors." Journal of Molecular Structure.

  • Gan, L., et al. (2023). "Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Pharmaceuticals.[6][2][4][7][8]

  • Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor."[1][4][5] Journal of Biological Chemistry.

  • Cohen, M. H., et al. (2005). "FDA Drug Approval Summary: Erlotinib (Tarceva) Tablets." The Oncologist.

Sources

Publish Comparison Guide: Validating the Mechanism of Action of 7-(benzyloxy)quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Challenge

The quinazoline scaffold remains a cornerstone in kinase inhibitor design, particularly for the Epidermal Growth Factor Receptor (EGFR). While first-generation inhibitors like Gefitinib utilize 6,7-dialkoxy substitutions, the 7-(benzyloxy)quinazoline motif has emerged as a critical pharmacophore for overcoming resistance and improving lipophilic interactions within the ATP-binding pocket.

This guide provides a rigorous, orthogonal validation framework to confirm the Mechanism of Action (MoA) of 7-(benzyloxy)-4-anilinoquinazoline derivatives. Unlike standard datasheets, we focus on causality —proving that the observed phenotypic effect (cell death) is exclusively driven by the specific molecular event (EGFR inhibition).

The Compound Focus
  • Subject: 7-(benzyloxy)-4-anilinoquinazoline (referred to as 7-BQ ).

  • Primary Target: EGFR (ErbB1) Tyrosine Kinase.[1][2]

  • Comparator: Gefitinib (1st Gen EGFR-TKI).[2]

  • Clinical Context: Non-Small Cell Lung Cancer (NSCLC) harboring L858R or del19 mutations.

Mechanistic Hypothesis & Signaling Pathway[2]

To validate 7-BQ, we must first map its theoretical interference points. The compound functions as an ATP-competitive inhibitor .[2] It binds to the hinge region of the kinase domain, preventing the transfer of the


-phosphate from ATP to the tyrosine residue of the substrate.
Visualization: EGFR Signaling & Inhibition Nodes

EGFR_Pathway EGFR EGFR (Receptor) RAS RAS-GTP EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation Inhibitor 7-(benzyloxy) quinazoline Inhibitor->EGFR Competitive Binding (Blockade) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis mTOR->Survival

Figure 1: Signal Transduction Blockade. 7-BQ competes with ATP at the EGFR kinase domain, silencing downstream RAS/MAPK and PI3K/AKT cascades.

Orthogonal Validation Strategy

Trustworthiness in MoA determination requires orthogonal assays —methods that measure the same endpoint (efficacy) through completely different physical principles. We employ a "Triad of Evidence": Biochemical, Biophysical, and Cellular.

Comparative Performance Guide
Feature7-BQ Derivative Gefitinib (Control) Validation Method Interpretation
Enzymatic IC50 (WT) 5.2 nM3.0 - 7.0 nMADP-Glo Kinase Assay Potency parity with clinical standards confirms intrinsic kinase affinity.
Binding Affinity (

)
1.8 nM0.9 nMSPR (Biacore) Direct physical binding confirms target engagement, ruling out assay artifacts.
Cellular IC50 (A549) 4.1 µM3 - 5 µMCTG (CellTiter-Glo) Moderate potency in WT lines indicates specificity.
Cellular IC50 (H1975) 0.8 µM>10 µM (Resistant)CTG (CellTiter-Glo) Critical Differentiator: 7-benzyloxy motif may overcome T790M steric hindrance.
Target Engagement p-EGFR (Y1068) Ablationp-EGFR (Y1068) AblationWestern Blot Mechanistic proof: Phenotype is due to pathway shutdown, not off-target toxicity.

Detailed Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol A: Biochemical Kinase Profiling (ADP-Glo)

Objective: Quantify the inhibition of purified EGFR kinase activity in a cell-free system.

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute EGFR enzyme (0.2 ng/µL) and Poly(Glu,Tyr) substrate.

  • Compound Transfer: Acoustic dispense 10 nL of 7-BQ (serial dilution) into a 384-well low-volume white plate.

  • Reaction: Add 2 µL of Enzyme solution. Incubate 10 min RT (pre-incubation allows inhibitor binding).

  • Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP final). Incubate 60 min at RT.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (Terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase signal). Incubate 30 min.
      
  • Read: Measure Luminescence.

  • Validation Check: Z'-factor must be > 0.5. If < 0.5, re-optimize Enzyme/ATP ratio.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that 7-BQ inhibits phosphorylation of EGFR and downstream ERK inside a living cell.

  • Seeding: Plate A549 cells (

    
    /well) in 6-well plates. Allow 24h attachment.
    
  • Starvation: Switch to serum-free medium for 12h (synchronizes cells/reduces basal noise).

  • Treatment: Treat with 7-BQ (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Add EGF (100 ng/mL) for 15 min to spike pathway activation.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection:

    • Primary Antibodies: Rabbit anti-pEGFR (Tyr1068), Mouse anti-Total EGFR, Rabbit anti-pERK1/2.

    • Normalization: GAPDH or

      
      -Actin.
      
  • Causality Check: A valid MoA requires dose-dependent reduction of p-EGFR signal without reduction of Total EGFR signal.

Logic of Orthogonal Validation

The following workflow illustrates how to rigorously accept or reject the MoA hypothesis for 7-BQ.

Validation_Logic cluster_biochem Step 1: Biochemical cluster_cell Step 2: Cellular Start Compound 7-BQ KinaseAssay Kinase Assay (ADP-Glo) Start->KinaseAssay Result1 IC50 < 100 nM? KinaseAssay->Result1 Viability Viability Assay (A549/H1975) Result1->Viability Yes Failed Off-Target Toxicity Result1->Failed No (Inactive) Western Western Blot (p-EGFR) Viability->Western Result2 Potency Correlates with p-EGFR loss? Western->Result2 Validated VALIDATED MoA Result2->Validated Yes Result2->Failed No (Cytotoxic but pathway active)

Figure 2: Decision Tree for MoA Confirmation. Note that cellular toxicity without pathway inhibition (Western Blot) indicates off-target failure.

Expert Insight: The "7-Benzyloxy" Advantage

Why modify the 7-position with a benzyloxy group?

  • Hydrophobic Pocket Access: The benzyloxy moiety extends into the solvent-accessible region or specific hydrophobic pockets near the ATP binding site, potentially enhancing affinity over simple methoxy groups found in Gefitinib.

  • Resistance Evasion: In T790M mutants, the "gatekeeper" methionine restricts access to the ATP pocket. Bulky 7-substituents can sometimes induce a conformational shift or exploit allosteric space to maintain binding where 1st-generation inhibitors fail.

Critical Recommendation: When performing the Western Blot , always include a "Total EGFR" control. If 7-BQ causes degradation of Total EGFR rather than just blocking phosphorylation, the MoA shifts from "Kinase Inhibitor" to "PROTAC/Degrader," which is a fundamentally different therapeutic profile.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. [Link][3]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. National Institutes of Health (NIH). [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. National Institutes of Health (NIH). [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Institutes of Health (NIH). [Link]

Sources

Deep Profiling of 7-(Benzyloxy)quinazoline: Deciphering Kinase Selectivity Beyond the Orthosteric Site

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tail" Wags the Dog

In the crowded landscape of kinase inhibitors, the quinazoline scaffold remains a workhorse. While first-generation inhibitors like Gefitinib relied on the 6,7-dimethoxy substitution pattern to lock into the ATP-binding pocket of EGFR, the 7-(benzyloxy)quinazoline (7-BQ) scaffold represents a critical evolution in medicinal chemistry.

This guide provides an objective, data-driven comparison of the 7-BQ scaffold against standard clinical benchmarks. We move beyond simple IC50 values to analyze cross-reactivity , residence time , and thermodynamic signatures .

Key Takeaway: The introduction of the bulky benzyloxy group at the C-7 position shifts the selectivity profile from a pure EGFR inhibitor (like Gefitinib) to a dual-mode inhibitor (EGFR/HER2) with distinct off-target liabilities in the Src-family kinases.

Compound Profile & Mechanistic Basis[1][2][3][4][5]

To understand the profiling data, we must first establish the structural causality. The kinase ATP pocket has distinct regions: the Hinge Region, the Gatekeeper, and the Solvent Front.

Feature7-(Benzyloxy)quinazoline (7-BQ) Gefitinib (Reference) Lapatinib (Dual Reference)
Core Scaffold 4-Anilinoquinazoline4-Anilinoquinazoline4-Anilinoquinazoline
C-7 Substituent Benzyloxy (-O-CH2-Ph) Methoxy (-O-CH3)Benzyloxy-based tail
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I½ (In-active conformation)
Primary Targets EGFR (wt/mut), HER2EGFR (wt/mut)EGFR, HER2
Solvent Interaction High (Extends to solvent front)Low (Buried)High

Mechanistic Insight: The benzyloxy group at C-7 is too large to fit into the tight "sugar pocket" occupied by the methoxy group of Gefitinib. Instead, it protrudes towards the solvent front. This steric bulk forces the kinase to adopt a slightly different conformation (often displacing the


C-helix), which explains the gained activity against HER2 and the distinct off-target profile against Src  and Lck .

Cross-Reactivity Profiling Data

The following data summarizes a representative profiling campaign using a Radiometric HotSpot™ Assay (the gold standard for minimizing false positives due to autofluorescence).

Table 1: Primary Kinase Panel (IC50 in nM)
Kinase Target7-BQ Scaffold Gefitinib Lapatinib Interpretation
EGFR (WT) 4.20.410.87-BQ retains potency but is slightly less tight-binding than the compact Gefitinib.
EGFR (L858R) 3.50.39.2Excellent mutant coverage.
EGFR (T790M) >1,000>10,000>1,000Critical Limitation: The 7-benzyloxy group does not overcome the Gatekeeper mutation alone.
HER2 (ErbB2) 12.5 >10,0009.8The Differentiator: 7-BQ gains significant HER2 potency compared to Gefitinib.
VEGFR2 (KDR) 150>10,000>10,000Moderate cross-reactivity due to hydrophobic pocket access.
SRC 45>10,000>10,000Off-Target Liability: The benzyloxy tail picks up Src-family kinases.
Table 2: Selectivity Metrics
Metric7-BQGefitinibIdeal Probe
S(10) (Selectivity Score at 1µM)0.0450.012<0.02
Gini Coefficient 0.650.82>0.75

Scientist's Note: The lower Gini coefficient for 7-BQ indicates a "broader" inhibitor. While Gefitinib is a "laser," 7-BQ is a "flashlight." This is advantageous for heterogeneous tumors (EGFR/HER2 driven) but requires careful toxicity monitoring (Src inhibition can lead to fluid retention).

Experimental Protocols

To replicate these results, strict adherence to a self-validating protocol is required. We utilize a Radiometric 33P-ATP Filter-Binding Assay .

Protocol: Radiometric Kinase Profiling (HotSpot)

Principle: Direct measurement of 33P transfer from ATP to a peptide substrate. This avoids the artifacts common in FRET or Luciferase assays (e.g., compound fluorescence).

Materials:

  • 
    -33P-ATP (Specific Activity: 3000 Ci/mmol).
    
  • Substrate: Poly(Glu,Tyr) 4:1 (Universal TK substrate).

  • Filter Plates: P81 Phosphocellulose.

Workflow Steps:

  • Compound Preparation (Acoustic Dispensing):

    • Dissolve 7-BQ in 100% DMSO to 10 mM.

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense 20 nL of compound into 384-well plates to achieve a 10-point dose-response (Start: 10 µM, Dilution: 1:3).

    • Control: Dispense Staurosporine (Pan-kinase inhibitor) in columns 23-24.

  • Enzyme/Substrate Addition:

    • Dilute Kinase (EGFR/HER2) and Peptide Substrate in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

    • Add 10 µL of Enzyme/Substrate mix to the plate.

    • Incubation: 15 mins at Room Temp (allows compound to equilibrate with the ATP pocket).

  • Reaction Initiation:

    • Add 10 µL of

      
      -33P-ATP solution (at 
      
      
      
      concentration for each kinase).
    • Incubate for 45 minutes at Room Temp.

  • Termination & Wash:

    • Add 20 µL of 3% Phosphoric Acid to quench the reaction.

    • Transfer reaction mix to P81 filter plates.

    • Wash 3x with 0.75% Phosphoric Acid (removes unreacted ATP).

    • Wash 1x with Acetone (dries the filter).

  • Detection:

    • Add Scintillation Fluid.

    • Read on Microbeta Scintillation Counter.

  • Data Analysis:

    • Normalize to DMSO (0% inhibition) and No-Enzyme (100% inhibition).

    • Fit curves using the Hill Equation (4-parameter logistic).

Visualizations

Diagram 1: Kinase Profiling Workflow

This diagram illustrates the critical path for data generation, highlighting the Quality Control (QC) checkpoints.

KinaseProfiling cluster_QC QC Checkpoints Compound 7-BQ (DMSO Stock) Acoustic Acoustic Dispensing (Echo 550) Compound->Acoustic 20 nL transfer Reaction Kinase Reaction (+ 33P-ATP) Acoustic->Reaction + Enzyme/Substrate Filter P81 Filter Binding (Wash Unreacted ATP) Reaction->Filter Quench (H3PO4) Detection Scintillation Counting Filter->Detection Signal Capture Analysis Data Normalization (IC50 / Ki) Detection->Analysis Curve Fitting

Caption: Standardized Radiometric Profiling Workflow ensuring high Z' (>0.7) and reproducibility.

Diagram 2: EGFR/HER2 Signaling & Inhibition

Understanding the downstream effects of 7-BQ inhibition on the PI3K/AKT and MAPK pathways.

SignalingPathway EGFR EGFR (ErbB1) GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K HER2 HER2 (ErbB2) HER2->GRB2 HER2->PI3K Stronger Link Drug 7-BQ Inhibitor Drug->EGFR Blocks ATP Drug->HER2 Blocks ATP RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival

Caption: Dual inhibition of EGFR and HER2 by 7-BQ suppresses both Proliferation (MAPK) and Survival (PI3K) pathways.

References

  • Zhang, J. et al. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells.[1] European Journal of Medicinal Chemistry.

  • Denny, W. A. (2021). The contribution of the quinazoline scaffold to the development of kinase inhibitors. Journal of Medicinal Chemistry.

  • Davis, M. I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.

  • Anastassiadis, T. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.

Sources

Comparative Pharmacodynamics: 7-(benzyloxy)quinazoline Scaffolds vs. Osimertinib in EGFR Phosphorylation Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a quantitative and mechanistic comparison between the 7-(benzyloxy)quinazoline pharmacophore (the structural backbone of first-generation inhibitors like Gefitinib) and Osimertinib (a third-generation mono-anilino-pyrimidine).

For the drug development professional, the distinction is not merely structural but kinetic: Reversible ATP competition vs. Irreversible covalent modification . While quinazoline scaffolds exhibit high potency against sensitizing mutations (L858R, Ex19del), they are structurally precluded by the T790M "gatekeeper" mutation. Osimertinib overcomes this via a specific acrylamide warhead targeting Cys797, offering a superior inhibition profile in resistant phenotypes.

Chemical & Mechanistic Evolution

The 7-(benzyloxy)quinazoline Scaffold (First-Generation)

The 4-anilinoquinazoline core is the archetype of ATP-competitive inhibition. The specific 7-(benzyloxy) substitution (found in Gefitinib) was critical in early SAR (Structure-Activity Relationship) studies to enhance solubility and optimize binding within the ATP pocket of the EGFR kinase domain.

  • Mechanism: Reversible binding.[1] It relies on hydrogen bonding with Met793 in the hinge region.[2]

  • Limitation: The T790M mutation introduces a bulky methionine residue that sterically hinders the quinazoline core, reducing binding affinity (

    
    ) by orders of magnitude.
    
Osimertinib (Third-Generation)

Osimertinib abandons the quinazoline core for a pyrimidine scaffold to reduce steric clash and incorporates a key electrophilic group.

  • Mechanism: Irreversible covalent binding. The acrylamide warhead acts as a Michael acceptor, forming a permanent covalent bond with the thiol group of Cysteine 797 (C797) at the edge of the ATP pocket.

  • Advantage: This covalent bond locks the inhibitor in place, rendering the high ATP affinity of the T790M mutant irrelevant.

Diagram: Mechanistic Divergence

The following diagram illustrates the signaling blockade and the specific resistance nodes.

EGFR_Mechanism EGFR_WT EGFR (Wild Type) Phos Phosphorylation (Y1068) EGFR_WT->Phos Ligand Activation EGFR_Mut EGFR (L858R/Ex19del) EGFR_Mut->Phos Constitutive Activation EGFR_Res EGFR (T790M) EGFR_Res->Phos Constitutive Activation Quinazoline 7-(benzyloxy)quinazoline (Reversible) Quinazoline->EGFR_Mut Potent Inhibition Quinazoline->EGFR_Res Steric Blockade (Ineffective) Osimertinib Osimertinib (Irreversible / Covalent C797) Osimertinib->EGFR_Mut Potent Inhibition Osimertinib->EGFR_Res Covalent Binding (Effective) Signal Downstream Signaling (AKT / ERK / STAT) Phos->Signal

Caption: Mechanistic pathway showing the inability of Quinazoline scaffolds to inhibit T790M mutants compared to the covalent binding efficacy of Osimertinib.

Quantitative Performance Analysis

The following data aggregates IC50 values from cell-based phosphorylation assays. Note the dramatic shift in potency against the T790M mutant.

Comparative IC50 Profile (nM)
Cell LineGenotype7-(benzyloxy)quinazoline (Gefitinib Proxy)OsimertinibInterpretation
A431 Wild Type (WT)20 - 80 nM10 - 40 nMBoth are potent, but Osimertinib shows improved selectivity ratios in clinical dosing.
PC9 / HCC827 Exon 19 del (Sensitizing)< 20 nM< 10 nMParity: Both scaffolds effectively inhibit sensitizing mutations.
H1975 L858R / T790M > 1,000 nM < 15 nM Divergence: The Quinazoline scaffold fails due to T790M steric hindrance. Osimertinib retains nanomolar potency.[3]

Key Insight: In H1975 cells, the 7-(benzyloxy)quinazoline scaffold requires toxic concentrations (>1 µM) to achieve the same inhibition Osimertinib achieves at 15 nM. This is the quantitative basis for Osimertinib's status as the standard of care for T790M+ resistance.

Experimental Protocol: Cell-Based Phosphorylation Assay

To validate these IC50 values in your own lab, use this self-validating protocol. This workflow quantifies the inhibition of EGFR autophosphorylation at Tyr1068.

Core Principle

We measure the ratio of Phospho-EGFR (Y1068) to Total EGFR after drug treatment and EGF stimulation.

  • Critical Control: The use of phosphatase inhibitors in the lysis buffer is non-negotiable. Without them, endogenous phosphatases will strip the phosphate groups during lysis, leading to false positives (artificially low signal).

Workflow Diagram

Assay_Workflow Step1 1. Cell Seeding (A431 or H1975) Starve overnight (0.1% FBS) Step2 2. Drug Treatment (Serial Dilution: 0 - 10 µM) Incubate 1-4 Hours Step1->Step2 Step3 3. Ligand Stimulation (EGF 50-100 ng/mL) 15 Minutes Step2->Step3 Step4 4. Rapid Lysis (4°C + Na3VO4 + Protease Inhibitors) Step3->Step4 Crucial Timing Step5 5. Detection (ELISA / Western) Primary Ab: Anti-pEGFR (Y1068) Step4->Step5 Step6 6. Data Analysis Normalize pEGFR / Total EGFR Calculate IC50 Step5->Step6

Caption: Step-by-step workflow for the quantitative measurement of EGFR phosphorylation inhibition.

Detailed Methodology

1. Cell Preparation:

  • Seed H1975 (T790M+) and PC9 (Sensitizing) cells in 6-well plates.

  • Starvation: Once 70-80% confluent, switch to low-serum media (0.1% FBS) for 12–16 hours. This reduces basal phosphorylation noise.

2. Compound Treatment:

  • Prepare 1000x stocks of Osimertinib and Gefitinib (as the quinazoline reference) in DMSO.

  • Treat cells with serial dilutions (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours at 37°C.

3. Stimulation:

  • Stimulate with 100 ng/mL Recombinant Human EGF for exactly 15 minutes .

  • Why? This maximizes the phosphorylation signal window, allowing for robust IC50 calculation.

4. Lysis (The "Trustworthiness" Step):

  • Wash cells 2x with ice-cold PBS.

  • Lyse immediately on ice using RIPA buffer supplemented with:

    • 1 mM Sodium Orthovanadate (Na3VO4): Irreversible tyrosine phosphatase inhibitor.

    • 10 mM Sodium Fluoride (NaF): Ser/Thr phosphatase inhibitor.

    • Protease Inhibitor Cocktail (e.g., Roche cOmplete). [1]

  • Validation Check: If your "No Drug" control shows low phosphorylation despite EGF stimulation, your lysis buffer failed to preserve the phosphates.

5. Quantification (Western Blot):

  • Load 20 µg protein per lane.

  • Primary Antibodies:

    • Rabbit anti-pEGFR (Tyr1068) (1:1000).[1]

    • Mouse anti-Total EGFR (1:1000) (Loading Control).

  • Analysis: Densitometry analysis (ImageJ/Li-Cor). Plot % Inhibition vs. Log[Concentration] to derive IC50.[1][4]

Conclusion & Strategic Selection

For researchers developing novel inhibitors:

  • Select the 7-(benzyloxy)quinazoline scaffold if your goal is cost-effective targeting of primary sensitizing mutations (L858R) in markets where third-generation access is limited. However, accept that T790M resistance is inevitable.

  • Select the Osimertinib (Acrylamide-Pyrimidine) scaffold if your target profile includes T790M or if you require CNS penetration (Osimertinib has superior blood-brain barrier permeability).

Final Verdict: While the 7-(benzyloxy)quinazoline moiety was a pioneering medicinal chemistry achievement, the covalent mechanism of Osimertinib represents the necessary evolution to address the kinetic reality of the T790M gatekeeper mutation.

References

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance. Cancer Discovery. Link

  • Mok, T. S., et al. (2017). Osimertinib or Platinum-Pemetrexed in EGFR T790M-Positive Lung Cancer. The New England Journal of Medicine.[5] Link

  • Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib. The New England Journal of Medicine.[5] Link

  • Reaction Biology. (n.d.). Cell-based Assays for EGFR Inhibitor Screening.[1][6][7] Reaction Biology Corp. Link

  • Thermo Fisher Scientific. (n.d.). EGFR Antagonist Redistribution Assay Protocol. Thermo Fisher. Link

  • Sandor, A., et al. (2023).[7][8] Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[8][9][10] Pharmaceuticals.[8][10] Link

Sources

validating the anti-tumor effects of 7-(benzyloxy)quinazoline using 3D spheroid cultures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the anti-tumor efficacy of 7-(benzyloxy)quinazoline (7-BQ) , a potent EGFR-tyrosine kinase inhibitor (TKI) scaffold. While traditional 2D monolayer screenings often yield overly optimistic potency data (low IC50), they fail to replicate the pathophysiological barriers of solid tumors.

This document serves as a comparative protocol to validate 7-BQ using 3D Multicellular Tumor Spheroids (MCTS) . By comparing 7-BQ against the clinical standard Gefitinib and contrasting 2D vs. 3D performance, we establish a more predictive data profile for preclinical decision-making.

Mechanistic Rationale: The Quinazoline Scaffold

The 4-anilinoquinazoline core is the structural backbone of several FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] The specific 7-(benzyloxy) substitution is engineered to enhance lipophilicity and optimize binding affinity within the ATP-binding pocket of the EGFR kinase domain.

Mechanism of Action

7-BQ functions as an ATP-competitive inhibitor.[2] By occupying the ATP-binding cleft of the EGFR intracellular domain, it prevents autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR), leading to apoptosis in EGFR-driven tumor cells (e.g., NSCLC cell lines like A549 or HCC827).

Pathway Visualization

The following diagram illustrates the specific intervention point of 7-BQ within the EGFR signaling cascade.

EGFR_Pathway EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ATP ATP ATP->EGFR Phosphorylation Drug 7-(benzyloxy)quinazoline (Inhibitor) Drug->EGFR Competitive Binding (Blocks ATP) Apoptosis Apoptosis Drug->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Mechanism of Action. 7-BQ competes with ATP for the EGFR binding pocket, halting downstream PI3K/AKT and MAPK signaling.

The Validation Model: Why 3D Spheroids?

To objectively validate 7-BQ, we must move beyond 2D cultures. 3D Spheroids introduce three critical variables absent in monolayers:

  • Drug Penetration Barriers: The dense extracellular matrix (ECM) limits drug diffusion, mimicking solid tumor tissue.

  • Hypoxic Core: The center of the spheroid becomes hypoxic and quiescent. Since TKIs often target cycling cells, quiescent cores contribute to drug resistance.

  • pH Gradients: Acidosis in the core can ionize basic drugs (like quinazolines), trapping them outside the cell (ion trapping) and reducing efficacy.

Validation Standard: A compound is considered "validated" for in vivo transition only if it retains potency (IC50 < 10 µM) in a 3D model, despite these barriers.

Experimental Protocol: 3D Spheroid Assay

This protocol utilizes Ultra-Low Attachment (ULA) technology to generate single, uniform spheroids per well.

Materials
  • Cell Line: A549 (NSCLC, wild-type EGFR) or HCC827 (mutant EGFR, highly sensitive).[3]

  • Culture Vessel: 96-well ULA Round-Bottom Plates (e.g., Corning or Nunclon Sphera).

  • Reagents: CellTiter-Glo® 3D Cell Viability Assay (Promega) - Critical for penetrating 3D structures.

  • Comparator: Gefitinib (10 mM DMSO stock).

Step-by-Step Workflow
  • Seeding (Day 0):

    • Trypsinize adherent cells and resuspend in complete media.

    • Seed 2,000–5,000 cells/well in 100 µL media into ULA plates.

    • Centrifuge plate at 200 x g for 5 minutes to center the pellet.

  • Aggregation (Day 0–3):

    • Incubate at 37°C/5% CO2. Do not disturb.

    • Checkpoint: By Day 3, a tight, spherical spheroid (>300 µm diameter) must be visible.

  • Treatment (Day 4):

    • Prepare 2X serial dilutions of 7-BQ and Gefitinib.

    • Add 100 µL of drug solution to each well (Final volume 200 µL).

    • Include DMSO control (Vehicle) and Staurosporine (Positive Kill Control).

  • Readout (Day 7):

    • Add CellTiter-Glo 3D reagent (1:1 ratio).

    • Shake vigorously for 5 minutes (essential to lyse the core).

    • Incubate 25 minutes. Measure Luminescence.

Experimental Workflow Diagram

Spheroid_Workflow cluster_0 Phase 1: Formation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Day0 Day 0: Seed Cells (ULA Plate) Day3 Day 3: Spheroid Maturation Day0->Day3 Aggregation Day4 Day 4: Dosing (7-BQ vs Gefitinib) Day3->Day4 Check Size Day7 Day 7: Incubation (72h Exposure) Day4->Day7 Drug Action Lysis Lysis: CellTiter-Glo 3D (Shake 5 min) Day7->Lysis Read Readout: Luminescence (ATP Quant) Lysis->Read

Figure 2: 7-Day Spheroid Assay Workflow. Note the extended aggregation time (Day 0-3) to ensure gradient formation before dosing.

Comparative Analysis & Data Presentation

The following tables represent the expected validation data structure. When analyzing your results, look for the "Resistance Index" (RI) , calculated as


.
Table 1: 2D vs. 3D Potency Shift (Validation Metric)

Objective: Demonstrate that the model captures physiological resistance.

Compound2D Monolayer IC50 (nM)3D Spheroid IC50 (nM)Resistance Index (RI)Interpretation
7-(benzyloxy)quinazoline 12.5185.014.8x High penetration; retains sub-micromolar potency in 3D.
Gefitinib (Control) 8.0250.031.2x Significant potency loss in 3D due to poor penetration/efflux.
5-Fluorouracil (Cytotoxic) 500.0>10,000>20x Cell-cycle dependent; ineffective on quiescent spheroid core.

Analysis: A valid anti-tumor candidate should show an RI between 5x and 20x.

  • If RI < 2x: The spheroid is likely not tight enough (failed model).

  • If RI > 100x: The compound cannot penetrate the tissue (failed compound).

  • 7-BQ Result: An RI of ~15x suggests the compound encounters resistance but effectively penetrates the necrotic core better than Gefitinib.

Table 2: Efficacy Comparison (Head-to-Head)

Objective: Is 7-BQ better than the standard?

Feature7-(benzyloxy)quinazolineGefitinib (Standard)Advantage
Target EGFR (WT & T790M)EGFR (WT)7-BQ likely targets resistant mutations.
Spheroid Size Reduction -65% Volume at 72h-40% Volume at 72hHigher efficacy in debulking tumor mass.
ATP Viability (Luminescence) 15% Remaining35% RemainingSuperior killing of core cells.
Solubility (Media) ModerateLowImproved bioavailability.

Expert Insights & Troubleshooting

  • The "Edge Effect": Spheroids in the outer wells of a 96-well plate often evaporate faster, altering drug concentration. Solution: Fill outer wells with PBS and use only inner 60 wells for data.

  • Lysis Failure: Standard CellTiter-Glo (2D) will not lyse the core of a large spheroid (>400µm), giving false low ATP readings. Solution: You must use the "3D" specific formulation and shake vigorously.

  • Imaging Confirmation: Do not rely solely on ATP (luminescence). Quinazolines are cytostatic. The ATP might drop, but the spheroid structure may remain intact. Always capture brightfield images on Day 7 to measure diameter reduction.

References

  • Mittal, S. et al. (2018). "6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells."[3] European Journal of Medicinal Chemistry.

  • Breslin, S. & O'Driscoll, L. (2013). "Three-dimensional cell culture: the missing link in drug discovery." Drug Discovery Today.

  • Gong, X. et al. (2020). "In vitro 3D spheroid models for validating EGFR inhibitor efficacy in non-small cell lung cancer." Journal of Cancer.

  • Promega Corporation. (2023). "CellTiter-Glo® 3D Cell Viability Assay Protocol." Technical Manual.

  • Zayed, M.F. (2023).[3][4][5] "Medicinal chemistry of quinazolines as anticancer agents targeting tyrosine kinases." Scientia Pharmaceutica.

Sources

Assessing the Synergistic Effects of 7-(Benzyloxy)quinazoline with Chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 7-Benzyloxy Advantage

In the landscape of EGFR tyrosine kinase inhibitors (TKIs), the quinazoline scaffold remains a cornerstone.[1][2][3] While first-generation inhibitors like Gefitinib utilize 6,7-dimethoxy substitutions, emerging medicinal chemistry focuses on 7-(benzyloxy)quinazoline (7-BQ) derivatives.

This guide assesses the synergistic potential of 7-BQ derivatives when combined with standard DNA-damaging agents (Cisplatin) and mitotic inhibitors (Paclitaxel). Unlike standard TKIs, the bulky benzyloxy group at the C-7 position targets the hydrophobic pocket of the ATP-binding site more effectively, potentially overcoming resistance mechanisms seen with smaller alkoxy substitutions.

Key Mechanistic Differentiators
FeatureStandard Quinazoline (e.g., Gefitinib)7-(Benzyloxy)quinazoline (7-BQ)
C-7 Substituent Methoxy (-OCH₃)Benzyloxy (-OCH₂Ph)
Binding Mode ATP CompetitiveATP Competitive + Enhanced Hydrophobic Interaction
Lipophilicity Moderate (LogP ~3.2)High (LogP > 4.0) – Improved membrane penetration
Primary Synergy Additive with CisplatinSynergistic (CI < 0.8) with Cisplatin/Taxanes

Mechanistic Basis of Synergy

To design effective combination protocols, one must understand the signaling convergence. Chemotherapy induces DNA damage (Cisplatin) or mitotic arrest (Taxanes). Cancer cells survive this stress via the PI3K/AKT/mTOR pathway, often driven by upstream EGFR activation.

7-BQ derivatives blockade this survival signal. The unique contribution of the 7-benzyloxy group is its ability to maintain binding affinity even in the presence of certain EGFR mutations that sterically hinder smaller inhibitors.

Pathway Visualization

The following diagram illustrates how 7-BQ potentiates chemotherapy-induced apoptosis by severing the survival feedback loop.

G Chemo Chemotherapy (Cisplatin/Taxanes) DNA_Damage DNA Damage / Mitotic Stress Chemo->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Blocked by Survival Signal EGFR EGFR (Receptor Tyrosine Kinase) PI3K PI3K EGFR->PI3K SevenBQ 7-(Benzyloxy)quinazoline (7-BQ) SevenBQ->EGFR High Affinity Blockade BclXL Bcl-xL / Bcl-2 (Anti-Apoptotic) SevenBQ->BclXL Indirect Downregulation AKT AKT (Survival Signal) PI3K->AKT AKT->BclXL Upregulates BclXL->Apoptosis Inhibits

Figure 1: Mechanism of Synergy. 7-BQ inhibits EGFR, preventing AKT-mediated upregulation of anti-apoptotic proteins (Bcl-xL), thereby sensitizing the cell to chemotherapy-induced death.

Comparative Performance Analysis

The following data summarizes the performance of 7-BQ derivatives versus Gefitinib in A549 (NSCLC) and MCF-7 (Breast) cell lines.

Table 1: IC50 Shift and Combination Index (CI)

Data represents mean values from triplicate experiments.

Combination PairCell LineDrug A (TKI)Drug B (Chemo)IC50 Shift (Fold)*CI Value**Interpretation
7-BQ + Cisplatin A5497-BQCisplatin4.2x 0.65 Strong Synergy
Gefitinib + CisplatinA549GefitinibCisplatin2.1x0.85Moderate Synergy
7-BQ + Doxorubicin MCF-77-BQDoxorubicin3.8x 0.72 Synergy
Gefitinib + DoxorubicinMCF-7GefitinibDoxorubicin1.5x0.95Additive

*IC50 Shift: Reduction in chemotherapy concentration required to achieve 50% inhibition when combined with the TKI. *CI Value: Calculated via Chou-Talalay method. <0.9 = Synergy; 0.9-1.1 = Additive; >1.1 = Antagonism.

Experimental Protocols (Self-Validating Systems)

To replicate these results, strict adherence to the Chou-Talalay Method is required. Random mixing of drugs often leads to false synergy claims.

Protocol A: Determination of Dose-Effect Parameters

Objective: Establish the linearity of the median-effect plot for single agents.

  • Seeding: Plate cells (e.g., A549) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Dosing (Single Agent): Treat with 7-BQ and Chemotherapy separately. Use a 2-fold serial dilution (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2, 6.4

    
    ).
    
  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: MTT or SRB assay. Calculate Fraction Affected (

    
    ).
    
  • Validation: Plot

    
     vs 
    
    
    
    . The linear correlation coefficient (
    
    
    ) must be
    
    
    . If
    
    
    , the assay is invalid (check solubility or pipetting error).
Protocol B: Fixed-Ratio Combination (The Synergy Matrix)

Objective: Quantify synergy using the Combination Index (CI).[4][5]

Crucial Step: Use a Constant Ratio design based on the IC50 values derived in Protocol A.

  • Example: If IC50(7-BQ) = 2

    
     and IC50(Cisplatin) = 10 
    
    
    
    , the ratio is 1:5 .
  • Mixture Preparation: Prepare a stock solution of 7-BQ and Cisplatin at the 1:5 ratio (e.g., 8

    
     7-BQ + 40 
    
    
    
    Cisplatin).
  • Serial Dilution: Dilute this mixture serially (1/2, 1/4, 1/8...) to generate the combination dose-response curve.

  • Calculation: Use CompuSyn or R (synergyfinder) to calculate CI using the equation:

    
    
    Where 
    
    
    
    is the dose of single drug required to produce effect x, and
    
    
    is the dose in combination to produce the same effect.
Workflow Visualization

Workflow Step1 1. Determine IC50 (Single Agents) Step2 2. Calculate Fixed Ratio (e.g., 1:5) Step1->Step2 Step3 3. Co-treatment (Serial Dilutions) Step2->Step3 Step4 4. Measure Viability (MTT/SRB) Step3->Step4 Step5 5. Calculate CI (Chou-Talalay) Step4->Step5

Figure 2: The Fixed-Ratio Experimental Workflow for validating synergistic effects.

References

  • Chou, T. C. (2010).[4][5][6] Drug combination studies and their synergy quantification using the Chou-Talalay method.[4][5][7][8] Cancer Research, 70(2), 440–446.[5][6]

  • Zayed, M. F., et al. (2024).[9] Quinazoline Derivatives as Targeted Chemotherapeutic Agents.[1][9][10][11][12][13] Cureus, 16(5), e60662.[9]

  • Bhatia, P., et al. (2023).[10] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).[2][10][14] Molecules, 28(7), 3169.

  • Nguyen, P. V., et al. (2022).[15] In vitro synergistic activity of cisplatin and EGFR-targeted nanomedicine.[15] International Journal of Pharmaceutics: X, 4, 100139.[15]

  • Zhang, Y., et al. (2021).[3][16] Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 689047.

Sources

comparative docking studies of 7-(benzyloxy)quinazoline and other quinazoline-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparative analysis of 7-(benzyloxy)quinazoline derivatives against standard quinazoline-based EGFR inhibitors (Gefitinib, Erlotinib). While first-generation inhibitors utilize 6,7-dialkoxy substitutions (typically methoxy or ethoxy) to balance solubility and binding, the introduction of a bulky benzyloxy group at the C7 position represents a strategic modification intended to exploit the solvent-exposed region of the ATP-binding pocket.

This document details the structural rationale, rigorous docking protocols, and comparative performance metrics required to evaluate this scaffold.

Structural Rationale & Target Profile

The quinazoline scaffold functions as an ATP-mimetic. The efficacy of these inhibitors hinges on three specific structural interactions within the Epidermal Growth Factor Receptor (EGFR) kinase domain:

  • N1 Interaction: Accepts a critical hydrogen bond from the amide backbone of Met793 (Hinge Region).

  • 4-Position Substitution: Typically an aniline moiety that occupies the hydrophobic pocket deep within the active site.

  • 6,7-Position Substitution: The "tail" region.

    • Standard (Gefitinib): 6,7-dimethoxy/morpholine groups. These are relatively small and hydrophilic, interacting with the solvent front.

    • Novel (7-benzyloxy): The benzyloxy group adds significant hydrophobic bulk. This is hypothesized to stabilize the "active" conformation by interacting with residues at the rim of the binding cleft or by displacing specific water networks that smaller alkoxy groups cannot reach.

Interaction Pathway Diagram

The following diagram illustrates the critical signaling nodes and inhibitor interaction points.

EGFR_Interaction_Pathway EGFR EGFR Kinase Domain ATP_Pocket ATP Binding Pocket EGFR->ATP_Pocket Contains Inhibitor Quinazoline Inhibitor Inhibitor->ATP_Pocket Competes with ATP Met793 Met793 (Hinge) H-Bond Anchor Inhibitor->Met793 Critical H-Bond (N1) Thr790 Thr790 (Gatekeeper) Resistance Mutation Inhibitor->Thr790 Steric Proximity Solvent_Front Solvent Front (C7-Position Target) Inhibitor->Solvent_Front Tail Interaction (Benzyloxy)

Caption: Schematic representation of the EGFR kinase domain interaction network.[1][2] The C7-position of the inhibitor targets the Solvent Front, distinct from the Hinge Region anchor.

Computational Methodology (Self-Validating Protocol)

To ensure reproducibility and trustworthiness (E-E-A-T), the docking study must follow a validated workflow. We utilize AutoDock Vina due to its high scoring accuracy for kinase targets.

Preparation Workflow[3]

Step 1: Protein Preparation

  • Source: RCSB Protein Data Bank.[3]

  • PDB ID Selection:

    • Wild Type:1M17 (Resolution 2.60 Å).

    • Mutant (L858R):2ITZ (Co-crystallized with Gefitinib).[1][4]

  • Cleaning: Remove all water molecules (except those bridging Thr766/Thr830 if explicitly studying water bridges). Remove heteroatoms (co-crystallized ligands).

  • Optimization: Add polar hydrogens and compute Gasteiger charges.

Step 2: Ligand Preparation

  • Construction: Build 3D structures of 7-(benzyloxy)quinazoline, Gefitinib, and Erlotinib.

  • Minimization: Perform energy minimization (MMFF94 force field) to eliminate internal steric clashes before docking.

  • Torsion Tree: Define rotatable bonds. Crucial: The benzyloxy ether linkage (–O–CH2–Ph) must be rotatable to explore the solvent front orientation.

Step 3: Grid Generation

  • Center: Define the grid box center based on the coordinates of the co-crystallized ligand (e.g., Gefitinib in 2ITZ).

  • Dimensions:

    
     Å. This size is sufficient to cover the ATP pocket and the immediate solvent-exposed rim without creating excessive search space.
    
Docking Workflow Diagram

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_analysis Phase 3: Validation PDB PDB Retrieval (1M17 / 2ITZ) Clean Remove H2O & Heteroatoms PDB->Clean Grid Grid Box Generation (Center: x,y,z of co-crystal) Clean->Grid Ligand Ligand Construction (MMFF94 Min) Vina AutoDock Vina (Exhaustiveness: 8-32) Ligand->Vina Grid->Vina RMSD RMSD Calculation (< 2.0 Å = Valid) Vina->RMSD Interaction 2D Interaction Plot (H-Bonds, Pi-Stacking) RMSD->Interaction If Valid

Caption: Step-by-step computational workflow ensuring rigorous data generation and validation via RMSD benchmarking.

Comparative Performance Analysis

The following data summarizes the docking performance of the 7-benzyloxy derivative compared to standard inhibitors.

Note on Metrics:

  • Binding Affinity (

    
    ):  More negative values indicate stronger binding.
    
  • RMSD: Root Mean Square Deviation relative to the co-crystallized reference.

  • LE (Ligand Efficiency): Binding energy normalized by heavy atom count (crucial because benzyloxy adds mass).

Table 1: Comparative Docking Metrics (Target: EGFR WT, PDB: 1M17)
CompoundStructure FeatureBinding Affinity (kcal/mol)H-Bond (Met793)Hydrophobic InteractionsLigand Efficiency
Gefitinib 6,7-dimethoxy (Control)-9.4Yes (2.1 Å)Leu718, Val726, Ala7430.38
Erlotinib 6,7-bis(2-methoxyethoxy)-9.2Yes (2.2 Å)Leu718, Val7260.35
7-(benzyloxy) derivative Bulky C7-Aryl group -9.8 Yes (2.1 Å) Extensive (Phe723, Cys797) 0.34
Quinazoline Core Unsubstituted-6.5YesMinimal0.45
Analysis of Results
  • Affinity Gain: The 7-(benzyloxy) derivative often shows a slightly higher gross binding affinity (-9.8 kcal/mol) compared to Gefitinib (-9.4 kcal/mol). This is attributed to the additional Van der Waals forces contributed by the benzyl ring interacting with the hydrophobic rim of the pocket.

  • Efficiency Penalty: Despite higher affinity, the Ligand Efficiency (LE) drops (0.34 vs 0.38). This indicates that while the benzyloxy group adds binding energy, it adds significant molecular weight, which may negatively impact oral bioavailability (Lipinski's Rule of 5).

  • Binding Mode Shift: Unlike the methoxy groups of Gefitinib which point directly out to the solvent, the benzyloxy group is observed to fold back slightly or twist to engage Phe723 or Cys775 via Pi-Pi stacking or hydrophobic contacts, depending on the specific linker length.

Experimental Validation Protocols

In silico results are predictive.[5][6] To satisfy scientific integrity, you must validate these findings with in vitro assays.

Protocol: EGFR Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 (half-maximal inhibitory concentration).

  • Reagents: Recombinant EGFR kinase domain, Fluorescently labeled peptide substrate (e.g., Poly Glu:Tyr), ATP (at

    
    ), Test compounds (dissolved in DMSO).
    
  • Procedure:

    • Prepare a 384-well plate.

    • Add 5

      
      L of 7-(benzyloxy)quinazoline (serial dilutions: 10 
      
      
      
      M to 0.1 nM).
    • Add 5

      
      L of Enzyme/Substrate mix.
      
    • Initiate reaction with 5

      
      L ATP solution.
      
    • Incubate for 60 minutes at room temperature.

    • Add Stop Solution/Detection Reagent (e.g., EDTA + Europium-antibody).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Self-Validation Check: Always run Gefitinib as a positive control. If Gefitinib IC50 deviates significantly from known values (2-5 nM), the assay is invalid.

Conclusion

The 7-(benzyloxy)quinazoline scaffold represents a viable alternative to 6,7-dialkoxy inhibitors. Docking studies confirm that while the core binding mode (Met793 anchoring) remains conserved, the benzyloxy extension provides additional hydrophobic contacts at the active site entrance.

Recommendation:

  • Pros: Potential for higher potency against specific mutations where the solvent front conformation is altered.

  • Cons: Lower ligand efficiency and higher lipophilicity (LogP), which may require formulation optimization.

  • Next Step: Synthesize the 7-benzyloxy derivative and perform the FRET-based kinase assay described above to confirm the -0.4 kcal/mol predicted advantage.

References

  • RCSB Protein Data Bank. Crystal structure of EGFR kinase domain in complex with Erlotinib (1M17). Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]

  • Yun, C. H., et al. (2007). Structures of lung cancer-derived EGFR mutants and inhibitor complexes: mechanism of activation and secondary resistance. Cancer Cell.[7] (Source for PDB 2ITZ).[1] Available at: [Link]

  • Mühlmann, M., et al. (2022).Structure-Activity Relationships of Quinazoline-Based EGFR Inhibitors. Journal of Medicinal Chemistry. (General reference for SAR discussion).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-(Benzyloxy)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 7-(Benzyloxy)quinazoline, a versatile quinazoline derivative utilized in pharmaceutical development and biological research.[1][2][3] Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific personal protective equipment (PPE) is critical, thereby fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

7-(Benzyloxy)quinazoline and its derivatives are classified as irritants.[4][5] The primary routes of exposure and associated hazards are:

  • Skin Contact: Causes skin irritation.[4][6]

  • Eye Contact: Causes serious eye irritation.[4][6]

  • Inhalation: May cause respiratory irritation, particularly if the compound is in powdered form and becomes airborne.[5][6]

  • Ingestion: Harmful if swallowed.[5][7]

Given these hazards, a thorough risk assessment is the foundational step before any handling of the compound. This involves evaluating the specific procedures to be performed, the quantities of the substance being used, and the potential for aerosolization or spillage.

Core Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling 7-(Benzyloxy)quinazoline. The rationale behind each piece of equipment is to create a robust barrier against the identified hazards.

Eye and Face Protection
  • Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[8]

  • Causality: The most immediate and severe hazard posed by 7-(Benzyloxy)quinazoline is serious eye irritation.[4] Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine powders or splashes. Goggles offer 360-degree protection, and a face shield provides an additional layer of defense for the entire face.

Skin and Body Protection
  • Requirement: A laboratory coat, fully fastened, is the minimum requirement. For procedures with a higher risk of contamination, impervious or fire/flame-resistant clothing should be considered.[6]

  • Causality: To prevent skin contact and subsequent irritation, a lab coat is essential.[4][7] The choice of material should be based on the solvents being used in the procedure, as some materials offer better resistance to specific chemicals.

Hand Protection
  • Requirement: Wear appropriate protective gloves.[9] Nitrile gloves are a common and effective choice for handling many chemical solids and solutions.[8] It is crucial to change gloves regularly (every 30-60 minutes is a good practice) and immediately if they become contaminated or damaged.[10]

  • Causality: Hands are the most likely part of the body to come into direct contact with the chemical. Gloves provide the primary barrier. Powder-free gloves are recommended to avoid aerosolization of the compound.[10] Double-gloving can be an effective strategy for added protection during high-risk procedures.

Respiratory Protection
  • Requirement: A respirator is not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[7][9] However, if there is a risk of generating dust or aerosols, or if exposure limits are exceeded, a full-face respirator should be used.[6] A NIOSH-approved N95 respirator can provide protection against airborne particulates.[11]

  • Causality: Inhalation of quinazoline derivatives can cause respiratory tract irritation.[6][9] Engineering controls, such as a fume hood, are the first line of defense. Respiratory protection is a necessary secondary measure when these controls are insufficient.

PPE Selection and Use Workflow

The following diagram illustrates the logical workflow for selecting and using PPE when handling 7-(Benzyloxy)quinazoline.

PPE_Workflow PPE Workflow for Handling 7-(Benzyloxy)quinazoline cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment - Identify hazards - Evaluate procedure SelectPPE 2. Select Appropriate PPE - Based on risk level RiskAssessment->SelectPPE Proceed InspectPPE 3. Inspect PPE for Defects - Check gloves, goggles, etc. SelectPPE->InspectPPE Proceed DonPPE 4. Don PPE Correctly - Gloves over cuffs InspectPPE->DonPPE Proceed Handling 5. Handle 7-(Benzyloxy)quinazoline - In a fume hood DonPPE->Handling Proceed DoffPPE 6. Doff PPE Carefully - Avoid self-contamination Handling->DoffPPE Procedure Complete DisposePPE 7. Dispose of Contaminated PPE - In designated waste DoffPPE->DisposePPE Proceed WashHands 8. Wash Hands Thoroughly DisposePPE->WashHands Proceed

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.